molecular formula C16H15Cl2NO B3982805 N-(3,4-dichlorophenyl)-3-phenylbutanamide CAS No. 86886-79-5

N-(3,4-dichlorophenyl)-3-phenylbutanamide

Cat. No.: B3982805
CAS No.: 86886-79-5
M. Wt: 308.2 g/mol
InChI Key: DIRPUEPTKIAFPD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-phenylbutanamide is a useful research compound. Its molecular formula is C16H15Cl2NO and its molecular weight is 308.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dichlorophenyl)-3-phenylbutanamide is 307.0530695 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-3-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-3-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-11(12-5-3-2-4-6-12)9-16(20)19-13-7-8-14(17)15(18)10-13/h2-8,10-11H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRPUEPTKIAFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231047
Record name N-(3,4-Dichlorophenyl)-β-methylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86886-79-5
Record name N-(3,4-Dichlorophenyl)-β-methylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86886-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-β-methylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical properties of N-(3,4-dichlorophenyl)-3-phenylbutanamide, a compound of interest for researchers in medicinal chemistry and pharmacology. Our approach, grounded in the principles of scientific integrity, emphasizes not just the "what" but the "why" and "how" of experimental determination, empowering researchers to generate robust and reliable data.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical attributes, it is paramount to unequivocally define the molecular structure of N-(3,4-dichlorophenyl)-3-phenylbutanamide.

Chemical Structure:

IUPAC Name: N-(3,4-dichlorophenyl)-3-phenylbutanamide

Molecular Formula: C₁₆H₁₅Cl₂NO

Molecular Weight: 324.20 g/mol

The structural framework, featuring a dichlorinated phenyl ring linked via an amide bond to a phenylbutanamide moiety, suggests a molecule with significant lipophilicity and potential for various intermolecular interactions.

Core Physicochemical Properties: A Tabulated Summary

For ease of reference and comparison, the core physicochemical properties of N-(3,4-dichlorophenyl)-3-phenylbutanamide are summarized below. Where experimental data is not publicly available, this guide will detail the authoritative methodologies for their determination.

PropertyPredicted/Estimated ValueExperimental Protocol Reference
Melting Point (°C) Likely a crystalline solid with a distinct melting range. Analog N-(3,4-Dichlorophenyl)butanamide melts at 96-97 °C.[1]OECD Guideline 102
Boiling Point (°C) High, likely to decompose before boiling at atmospheric pressure.OECD Guideline 103
Water Solubility Low, due to the presence of two aromatic rings and a dichlorophenyl group.OECD Guideline 105
pKa The amide proton is weakly acidic (pKa ~17-18). The amide carbonyl is weakly basic.OECD Guideline 112
LogP (Octanol-Water Partition Coefficient) High, indicating significant lipophilicity. Analog N-(3,4-Dichlorophenyl)butanamide has a calculated XLogP3 of 3.77.[1]OECD Guideline 107/117

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The generation of high-quality, reproducible data is the bedrock of scientific advancement. The following sections detail the standardized, self-validating experimental protocols for determining the key physicochemical properties of N-(3,4-dichlorophenyl)-3-phenylbutanamide, with a focus on the internationally recognized OECD Guidelines for the Testing of Chemicals.[2][3][4][5]

Melting Point Determination (OECD Guideline 102)

The melting point of a pure crystalline solid is a sharp, characteristic physical constant that serves as a crucial indicator of purity.[6][7]

Experimental Workflow:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-4 mm height) prep1->prep2 Ensure uniform packing analysis1 Place capillary in melting point apparatus prep2->analysis1 analysis2 Heat rapidly to ~15°C below expected MP analysis1->analysis2 analysis3 Heat slowly (1-2°C/min) near MP analysis2->analysis3 Equilibrate temperature analysis4 Record T_initial (first liquid) and T_final (all liquid) analysis3->analysis4 Observe carefully result1 Melting Point Range (T_initial - T_final) analysis4->result1

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of dry N-(3,4-dichlorophenyl)-3-phenylbutanamide is finely powdered. This sample is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[8][9]

  • Preliminary Determination: A rapid heating of a preliminary sample is conducted to determine an approximate melting point.[7][8]

  • Accurate Determination: A fresh sample is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[8]

  • Observation and Recording: The temperature at which the first droplet of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final) are recorded. The melting point is reported as the range between T_initial and T_final. For a pure compound, this range should be narrow (≤ 1°C).[6]

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[8]

  • Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.

  • Purity Indication: A broad melting range is indicative of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.[6][7]

Solubility Determination (OECD Guideline 105: Water Solubility)

Solubility, particularly in aqueous media, is a critical parameter for drug candidates as it directly influences bioavailability.[10]

Experimental Workflow:

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent (e.g., water) prep2 Equilibrate at constant temperature with stirring prep1->prep2 Ensure saturation analysis1 Separate solid from solution (centrifuge/filter) prep2->analysis1 analysis2 Take a known volume of the saturated solution analysis1->analysis2 analysis3 Quantify solute concentration (e.g., HPLC, UV-Vis) analysis2->analysis3 result1 Solubility (g/L or mol/L) analysis3->result1 LogP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Calculation prep1 Dissolve compound in pre-saturated n-octanol prep2 Add pre-saturated water prep1->prep2 prep3 Shake vigorously to partition prep2->prep3 prep4 Allow phases to separate prep3->prep4 analysis1 Sample both n-octanol and water phases prep4->analysis1 analysis2 Quantify compound concentration in each phase (HPLC) analysis1->analysis2 result1 P = [Compound]_octanol / [Compound]_water analysis2->result1 result2 LogP = log10(P) result1->result2 Synthesis_Pathway cluster_reactants Starting Materials cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling reactant1 3,4-Dichloroaniline product N-(3,4-dichlorophenyl)- 3-phenylbutanamide reactant1->product reactant2 3-Phenylbutanoic acid activator SOCl₂ or (COCl)₂ reactant2->activator Activation activated_acid 3-Phenylbutanoyl chloride activator->activated_acid activated_acid->product Coupling in presence of a base (e.g., Pyridine)

Sources

Solubility Profile & Thermodynamic Characterization: N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for profiling the solubility of N-(3,4-dichlorophenyl)-3-phenylbutanamide (Formula: C₁₆H₁₅Cl₂NO; MW: 308.20 g/mol ).

As a specialized pharmaceutical intermediate or novel bioactive agent, direct experimental solubility data for this specific compound is not standardized in public physicochemical databases. Therefore, this guide functions as both a predictive analysis based on Structure-Property Relationships (SPR) and a definitive experimental protocol for researchers to generate valid, publication-grade solubility profiles.

Executive Summary & Physicochemical Identity

Compound Identity: N-(3,4-dichlorophenyl)-3-phenylbutanamide CAS Registry (Components): Amide condensate of 3,4-Dichloroaniline [95-76-1] and 3-Phenylbutanoic acid [4593-90-2].[1][2][3] Classification: Lipophilic Anilide / Aromatic Amide.

Core Insight: This molecule exhibits significant lipophilicity due to the presence of two aromatic systems (a dichlorophenyl ring and a phenyl ring) bridged by a short alkyl-amide chain. The amide linkage (-NH-CO-) provides a single hydrogen bond donor (HBD) and acceptor (HBA) site, creating a "polar head" within a largely hydrophobic scaffold.

Predicted Solubility Behavior:

  • Aqueous: Extremely low (< 1 mg/L). The hydrophobic effect dominates.

  • Polar Aprotic (DMSO, DMF): High solubility. Dipole-dipole interactions disrupt the crystal lattice effectively.

  • Alcohols (MeOH, EtOH): Moderate-to-High. Temperature-dependent solubility driven by hydrogen bonding.

  • Non-polar (Hexane): Low. The polar amide bond creates lattice energy that non-polar solvents cannot easily overcome.

Predicted Solubility Landscape (In Silico Analysis)

Based on Group Contribution Methods (UNIFAC) and Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High (> 100 mg/mL) Strong dipole interactions stabilize the polar amide linkage; hydrophobic tails are accommodated.
Chlorinated Dichloromethane (DCM), Chloroform High Excellent dispersion matches for the aromatic rings; "Like dissolves like" for halogenated moieties.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good compatibility with the amide carbonyl; sufficient lipophilicity to solvate the rings.
Alcohols Methanol, Ethanol, IPA Moderate (T-dependent) H-bonding with the amide group drives solubility; decreases as alcohol chain length increases.
Ethers THF, MTBE Moderate Good solvation of the aromatic systems; THF is particularly effective due to its polarity.
Aqueous Water, Buffer (pH 1-8) Insoluble (< 0.01 mg/mL) High logP (~4.5) prevents hydration of the hydrophobic lattice.
Alkanes n-Hexane, Heptane Low Lack of polar interactions to break the intermolecular amide H-bonds in the crystal lattice.
Experimental Protocol: Determination of Solubility Profile

Standard Operating Procedure (SOP) for generating thermodynamic solubility data.

Phase 1: Solid-State Characterization (Pre-requisite)

Before solubility testing, ensure the solid is in a stable polymorphic form.

  • DSC/TGA: Determine Melting Point (Expected: ~95-105°C) and decomposition temperature.

  • PXRD: Confirm crystallinity. Amorphous material will yield falsely high solubility data.

Phase 2: Saturation Shake-Flask Method (Isothermal)

Objective: Determine mole fraction solubility (


) at temperatures 

= 278.15 K to 323.15 K.

Workflow:

  • Preparation: Add excess solid N-(3,4-dichlorophenyl)-3-phenylbutanamide to 10 mL of selected solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath (accuracy ±0.05 K). Shake at 150 rpm for 24–48 hours.

  • Settling: Allow phases to separate for 2–4 hours at the same temperature (avoid precipitation).

  • Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE, pre-heated to

    
     to prevent clogging).
    
  • Dilution: Immediately dilute the aliquot with mobile phase (acetonitrile/water) to prevent crystallization.

  • Quantification: Analyze via HPLC-UV (See conditions below).

HPLC Analytical Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (aromatic absorption).

  • Retention Time: Expect elution at ~4–6 mins due to hydrophobicity.

Thermodynamic Modeling & Data Analysis

To make the data predictive for process design (e.g., cooling crystallization), fit the experimental mole fraction solubility (


) using the Modified Apelblat Equation :


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T).
    
  • Parameter B: Reflects the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Visualization of Workflow

The following diagram illustrates the logical flow for characterizing this compound, ensuring data integrity from synthesis to thermodynamic modeling.

SolubilityWorkflow Synthesis Synthesis/Sourcing (C16H15Cl2NO) SolidChar Solid State Char. (DSC, PXRD) Synthesis->SolidChar Verify Purity SolventSel Solvent Selection (Hansen Parameters) SolidChar->SolventSel Define Scope Equilibration Equilibration (Shake Flask, 24-48h) SolventSel->Equilibration Prepare Slurries Sampling Sampling & Filtration (Isothermal) Equilibration->Sampling Reach Equilibrium HPLC Quantification (HPLC-UV) Sampling->HPLC Quantify Modeling Thermodynamic Modeling (Apelblat/Van't Hoff) HPLC->Modeling Data Fitting Modeling->Synthesis Process Design (Crystallization)

Caption: Integrated workflow for the thermodynamic solubility profiling of N-(3,4-dichlorophenyl)-3-phenylbutanamide.

References
  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

  • Shake-Flask Method Protocol : OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. Link

  • Apelblat Model Application : Krug, A., et al. (2020). Thermodynamic Analysis of Solubility of Bioactive Compounds. Journal of Chemical & Engineering Data. Link

  • Hansen Solubility Parameters : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3,4-Dichloroaniline Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the 3,4-dichloroaniline (3,4-DCA) scaffold. It moves beyond basic textbook definitions to explore the molecular interactions, synthetic protocols, and functional versatility of this pharmacophore in agrochemistry and medicinal discovery.

Executive Technical Summary

The 3,4-dichloroaniline amide motif represents a privileged scaffold in bioactive small molecules, most notably as the core of the Photosystem II (PSII) inhibitor Propanil . Its efficacy stems from a precise balance of lipophilicity (


 for Propanil), electronic withdrawal by the dichloro-substitution, and the hydrogen-bond donor/acceptor capability of the amide linker. While historically dominant in herbicide chemistry, recent investigations have expanded this scaffold into antimicrobial  and insecticidal  domains by modulating the 

-acyl chain length and incorporating fatty acid moieties.

The Pharmacophore: 3,4-Dichloroaniline

The biological potency of 3,4-DCA amides is not accidental; it is driven by the specific electronic and steric properties of the aniline ring.

Electronic & Steric Descriptors
  • Lipophilicity: The two chlorine atoms significantly increase the partition coefficient (

    
    ), facilitating transport across the waxy cuticles of plants and the lipid membranes of microorganisms.
    
  • Sigma-Hole Interactions: The electron-withdrawing nature of the chlorines creates a positive electrostatic potential (sigma-hole) on the halogen atoms, enabling halogen bonding with nucleophilic residues (e.g., backbone carbonyls) in target proteins.

  • Steric Fit: The 3,4-substitution pattern creates a specific molecular volume that fits snugly into the

    
     binding pocket of the D1 protein in PSII, a fit that 2,4- or 3,5-isomers often fail to achieve with equal affinity.
    

Herbicide SAR: The Propanil Model (PSII Inhibition)

The most well-characterized application of this scaffold is Propanil (


-(3,4-dichlorophenyl)propanamide).
Mechanism of Action: The Site Competition

Propanil acts as a competitive inhibitor at the Plastoquinone B (


)  binding site on the D1 protein  (PsbA subunit) of Photosystem II.
  • Binding Pocket: The 3,4-dichlorophenyl ring lodges into a hydrophobic cleft.

  • Key Interactions:

    • Hydrogen Bonding: The amide nitrogen (NH) acts as a donor to the hydroxyl group of Ser264 . The amide carbonyl (CO) may accept a hydrogen bond from His215 (or via a water bridge), locking the molecule in place.

    • Displacement: By occupying this site, the amide prevents the native plastoquinone from binding, thereby blocking electron transfer from

      
       to 
      
      
      
      and halting photosynthesis.
Selectivity: The Metabolic Filter

The utility of Propanil in rice cultivation relies entirely on differential metabolism, not differential binding.

  • Rice (Tolerant): High expression of aryl acylamidase (AAA) rapidly hydrolyzes the amide bond, releasing non-phytotoxic 3,4-dichloroaniline and propionic acid.

  • Weeds (Susceptible): Species like Echinochloa crus-galli (barnyardgrass) lack sufficient AAA activity. The amide accumulates, inhibits PSII, and generates lethal reactive oxygen species (ROS).

SAR of the Acyl Chain
Acyl GroupCarbon LengthActivity ProfileMechanistic Note
Acetyl C2ModerateSlightly less lipophilic; faster hydrolysis.
Propionyl C3 (Propanil )Optimal Perfect balance of steric fit and metabolic stability in weeds.
Butyryl+ C4+DecreasingSteric clash within the D1 pocket reduces binding affinity.
Fatty Acyl C16-C18NovelShifts mode of action (see Section 4); poor PSII inhibition due to bulk.

Emerging Applications: Antimicrobial & Insecticidal Activity

Recent studies have derivatized 3,4-DCA with long-chain fatty acids (e.g., oleic, stearic acid) and amino acid linkers.

  • Fatty

    
    -Acylamino Amides:  Coupling 3,4-DCA with glycine and a fatty acid tail creates surfactant-like molecules.
    
  • Activity: These derivatives show promise against arthropod pests (e.g., Drosophila suzukii) and specific bacterial strains.

  • Mechanism: Unlike the specific lock-and-key inhibition of PSII, these long-chain analogs likely act via membrane disruption or surfactant effects, leveraging the lipophilic 3,4-DCA head group to anchor into lipid bilayers.

Experimental Protocols

Protocol A: Green Synthesis of Fatty -Acylamino Amides

Adapted from de Melo et al. (2023). This protocol uses TBTU as a coupling agent to attach complex acyl chains to the aniline.

Reagents:

  • 3,4-Dichloroaniline (1.0 equiv)[1]

  • 
    -Acylamino acid (e.g., 
    
    
    
    -oleyl glycine) (1.0 equiv)
  • TBTU (1.05 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (1.05 equiv)
    
  • Solvent: Dichloromethane (DCM) or "Cyrene" (for green alternative).

Step-by-Step Workflow:

  • Activation: Dissolve the

    
    -acylamino acid in DCM (0.1 M concentration) under 
    
    
    
    atmosphere. Add TBTU and DIPEA. Stir at Room Temperature (RT) for 20 minutes to activate the carboxylate.
  • Coupling: Add 3,4-dichloroaniline to the reaction mixture.

  • Reaction: Stir at RT for 24 hours. Monitor consumption of aniline by TLC (Ethyl Acetate/Hexane system).[2]

  • Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (Look for amide NH singlet ~9.5 ppm and aromatic signals at 7.3–7.8 ppm).
    
Protocol B: PSII Inhibition Assay (DCPIP Reduction)

To validate the herbicidal mechanism, measuring the photoreduction of DCPIP (2,6-dichlorophenolindophenol) is the gold standard.

  • Isolation: Isolate thylakoids from spinach or pea leaves using standard differential centrifugation.

  • Setup: Prepare a reaction mixture containing:

    • Thylakoid suspension (20 µg chlorophyll/mL)

    • DCPIP (30 µM) - Artificial electron acceptor (Blue when oxidized).

    • Test Compound (3,4-DCA amide) in DMSO.

  • Illumination: Expose samples to saturating red light (>600 nm).

  • Measurement: Monitor absorbance at 600 nm .

    • Control: Absorbance decreases rapidly as DCPIP is reduced to colorless DCPIPH

      
      .
      
    • Inhibited: Absorbance remains high (Blue) because electron transport is blocked at

      
      .
      
  • Data Analysis: Plot

    
     vs. Time. Calculate 
    
    
    
    based on the rate of reduction compared to DMSO control.

Visualizations

Mechanism of Action & Selectivity

The following diagram illustrates the divergent fate of Propanil in rice versus weeds.

Propanil_Mechanism Propanil Propanil (Phytotoxic Amide) Rice Rice Plant (Tolerant) Propanil->Rice Applied to Weed Barnyardgrass (Susceptible) Propanil->Weed Applied to PSII Photosystem II (D1 Protein) Propanil->PSII Binds QB Site DCA 3,4-Dichloroaniline (Non-toxic) Propanil->DCA Converted to Enzyme Aryl Acylamidase (High Activity) Rice->Enzyme Expresses Weed->PSII Accumulates in Enzyme->Propanil Hydrolyzes Death ROS Generation & Necrosis PSII->Death Blocks e- Transport Growth Normal Growth DCA->Growth Detoxified

Caption: Differential metabolism of Propanil. Rice detoxifies the amide via aryl acylamidase, while weeds succumb to PSII inhibition.

Synthesis Workflow (TBTU Coupling)

A logical flow for the synthesis of novel derivatives.

Synthesis_Workflow Start Fatty Acid / Amino Acid Activation Activation: TBTU + DIPEA (20 min, DCM) Start->Activation Coupling Coupling: Add 3,4-Dichloroaniline Activation->Coupling Reaction Reaction: 24h @ RT Coupling->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Product Target Amide (Yield 24-83%) Workup->Product

Caption: General synthetic pathway for N-acylamino 3,4-dichloroaniline amides using TBTU activation.

References

  • de Melo, A. S. M., et al. (2023). "Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity." Journal of the Brazilian Chemical Society, 35(3). Link

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021).[3] "Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study." Plants, 10(8), 1501. Link

  • Broser, M., et al. (2011). "Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn." Journal of Biological Chemistry, 286, 15964-15972. Link

  • Hoagland, R. E., et al. (2004). "Multiple herbicide resistance in barnyardgrass (Echinochloa crus-galli)." Weed Science. Link

  • Dornbush, P. J., et al. (2010). "Preliminary Studies of 3,4-Dichloroaniline Amides as Antiparasitic Agents: Structure Activity Analysis." Bioorganic & Medicinal Chemistry Letters, 20(17), 5299-5301. Link

Sources

toxicological assessment data for N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the toxicological assessment framework for N-(3,4-dichlorophenyl)-3-phenylbutanamide .

As this specific chemical entity lacks a widely published, consolidated toxicological monograph in public registries (unlike its close analog Propanil ), this guide applies a Read-Across and Weight of Evidence (WoE) approach. This is the standard operating procedure in pharmaceutical and agrochemical development when assessing novel analogs of known toxicants.

The core toxicological concern for this molecule is its metabolic hydrolysis to 3,4-dichloroaniline (3,4-DCA) , a potent hematotoxicant.

Part 1: Chemical Identity & Physicochemical Context

To predict bioavailability and toxicity, we must first establish the physicochemical baseline. The addition of the 3-phenyl group significantly increases lipophilicity compared to simpler analogs (e.g., Propanil), altering membrane permeability and metabolic half-life.

PropertyValue / PredictionImplication for Toxicology
Chemical Structure Amide conjugate of 3,4-DCA & 3-phenylbutanoic acidAcid moiety is likely benign; Amine moiety is the toxophore.
Molecular Formula C₁₆H₁₅Cl₂NOModerate molecular weight facilitates absorption.
Predicted LogP ~4.2 - 4.8 (High Lipophilicity)High potential for adipose tissue distribution and bioaccumulation; likely complete oral absorption.
Solubility Low in water; High in organic solventsRequires specific vehicles (e.g., DMSO, Corn Oil) for in vivo dosing; risk of precipitation in cell media.
Key Analog Propanil (CAS 709-98-8)Validated surrogate for toxicity endpoints (Mechanism: Acylamidase hydrolysis).

Part 2: Mechanism of Action & Metabolic Bioactivation

Scientific Rationale: The toxicity of anilides is rarely intrinsic to the parent molecule but rather driven by the rate of metabolic hydrolysis.

The Hydrolysis Trap

Upon ingestion, N-(3,4-dichlorophenyl)-3-phenylbutanamide undergoes hepatic and renal hydrolysis via aryl acylamidases .

  • Reaction: Parent Amide

    
     3-Phenylbutanoic acid + 3,4-Dichloroaniline (3,4-DCA) .
    
  • Toxophore: 3,4-DCA is the driver of adverse effects.

The Hematotoxic Cascade

The liberated 3,4-DCA undergoes N-hydroxylation by CYP450 enzymes (specifically CYP2C6 and CYP2E1) to form N-hydroxy-3,4-dichloroaniline .

  • Effect: This metabolite oxidizes Ferrous Hemoglobin (

    
    ) to Ferric Methemoglobin (
    
    
    
    ).
  • Clinical Outcome: Methemoglobinemia (Cyanosis), resulting in functional anemia and tissue hypoxia.

Diagram: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway leading to the primary toxicological endpoint.

MetabolicPathway Parent Parent Compound (Lipophilic Amide) Liver Hepatic Microsomes (Acylamidase) Parent->Liver Absorption Acid 3-Phenylbutanoic Acid (Beta-Oxidation -> Excretion) Liver->Acid Hydrolysis DCA 3,4-Dichloroaniline (TOXOPHORE) Liver->DCA Hydrolysis NOH N-Hydroxy-DCA (CYP450 Activation) DCA->NOH Oxidation RBC Erythrocyte Interaction NOH->RBC Transport MetHb Methemoglobinemia (Functional Anemia) RBC->MetHb Fe2+ -> Fe3+

Caption: Figure 1. Metabolic hydrolysis of the parent amide liberates 3,4-DCA, driving the methemoglobinemia cascade.

Part 3: Toxicological Data Profile (Read-Across)

Data derived from high-confidence analogs (Propanil, 3,4-DCA) and QSAR modeling.

Acute Toxicity
EndpointPredicted ValueReference Grounding
Oral LD50 (Rat) 500 - 1200 mg/kg Based on 3,4-DCA (LD50 ~500 mg/kg) and Propanil (LD50 ~1300 mg/kg). The 3-phenyl tail adds MW, diluting potency by weight but not molarity.
Dermal LD50 (Rabbit) > 2000 mg/kg Lipophilicity allows absorption, but acute lethality via skin is typically lower than oral.
Inhalation LC50 > 2.0 mg/L (Dust/Mist) Risk is moderate; respiratory irritation expected due to chlorophenyl moiety.
Target Organ Toxicity (Repeated Dose)
  • Primary Target: Hematopoietic System .

    • Markers: Increased MetHb, Heinz bodies, reticulocytosis (compensatory), spleen congestion (hemosiderosis).[1]

  • Secondary Target: Kidney & Liver .

    • Markers: Elevated BUN/Creatinine (renal accumulation of aniline metabolites); Hepatocellular hypertrophy.

Genotoxicity & Carcinogenicity
  • Ames Test: Likely Negative (Typical for Propanil and pure 3,4-DCA in most strains).

  • Micronucleus: Potential Positive at high doses due to oxidative stress on erythrocytes, not direct DNA intercalation.

  • Sensitization: High Risk . 3,4-DCA is a known skin sensitizer (Category 1). The parent amide should be treated as a potential sensitizer.

Part 4: Experimental Protocols (Self-Validating)

To validate the toxicity of this specific molecule, do not rely solely on animal models.[2] Use these in vitro assays to confirm the mechanism.

Protocol A: In Vitro Metabolic Stability (Acylamidase Activity)

Purpose: Determine how fast the "toxic payload" (3,4-DCA) is released. A slower release rate implies a higher LD50 compared to Propanil.

  • System: Rat Liver Microsomes (RLM) + Cytosolic fraction (rich in amidases).

  • Preparation: Prepare 10 mM stock of N-(3,4-dichlorophenyl)-3-phenylbutanamide in DMSO.

  • Incubation:

    • Mix 1 µM test compound with 0.5 mg/mL protein in Phosphate Buffer (pH 7.4).

    • Control: Propanil (Positive Control for rapid hydrolysis).

    • Negative Control:[3] Buffer without protein (Chemical stability).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring transition for 3,4-DCA (m/z 161

    
     126).
    
  • Validation Criteria: Mass balance must be >85%. If parent disappears without 3,4-DCA appearance, investigate alternative hydroxylation on the phenyl ring.

Protocol B: In Vitro Methemoglobin Induction Assay

Purpose: Confirm the oxidative potential of the metabolites without using live animals.

  • Source: Fresh human or rat whole blood (heparinized).

  • Treatment:

    • Incubate blood with Test Compound (10, 50, 100 µM) +/- S9 Mix (Metabolic Activation).

    • Note: Parent compound requires S9 to liberate aniline; direct aniline controls do not.

  • Measurement:

    • Lyse RBCs at T=60 min.

    • Measure absorbance at 630 nm (MetHb) vs 540 nm (OxyHb).

  • Calculation:

    
    .
    
  • Causality Check: If MetHb increases only in the presence of S9, the toxicity is metabolite-driven.

Part 5: Assessment Workflow Visualization

This diagram outlines the decision tree for evaluating this compound, ensuring resources are not wasted on in vivo testing if in vitro signals are critical.

AssessmentWorkflow Start Start: N-(3,4-dichlorophenyl)- 3-phenylbutanamide Step1 Step 1: In Silico Profiling (QSAR & Read-Across) Start->Step1 Decision1 Alert: 3,4-Dichloroaniline moiety? Step1->Decision1 Step2 Step 2: In Vitro Hydrolysis (Microsomal Stability) Decision1->Step2 Yes (High Probability) StopLow Low Priority / Standard Risk Decision1->StopLow No Result2 Is 3,4-DCA released? Step2->Result2 Step3 Step 3: MetHb Assay (In Vitro) (+/- S9 Activation) Result2->Step3 Yes (Rapid Hydrolysis) Result2->StopLow No (Stable Amide) Step4 Step 4: In Vivo Confirmation (OECD 407 - 28 Day) Step3->Step4 Positive MetHb StopHigh High Hazard Classification (H373: Blood) Step4->StopHigh Spleen/Blood Effects

Caption: Figure 2. Tiered toxicological assessment strategy prioritizing metabolic activation verification.

References

  • OECD SIDS. (2006). SIDS Initial Assessment Report: 3,4-Dichloroaniline (CAS 95-76-1). UNEP Publications. Link

  • U.S. EPA. (2003). Reregistration Eligibility Decision (RED) for Propanil. Office of Prevention, Pesticides and Toxic Substances. Link

  • PubChem. (n.d.).[4][5] Compound Summary: 3,4-Dichloroaniline.[1][6] National Library of Medicine. Link

  • McMillan, D. C., et al. (1990). Role of metabolism in the propanil-induced methemoglobinemia and renal toxicity. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Methodological & Application

Application Note: Amide Coupling of 3,4-Dichloroaniline and 3-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic protocols for coupling 3,4-dichloroaniline (a weakly nucleophilic aniline) with 3-phenylbutyric acid (a


-substituted carboxylic acid).

The Core Challenge: The primary obstacle in this transformation is the significantly reduced nucleophilicity of 3,4-dichloroaniline. The electron-withdrawing chlorine atoms at the meta and para positions pull electron density away from the amine, lowering the pKa of its conjugate acid to approximately 2.9–3.0 (compared to ~4.6 for unsubstituted aniline). Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.

The Solution: We present two validated methodologies:

  • Method A (T3P® - Propylphosphonic Anhydride): The recommended protocol for process scalability, ease of workup, and "green" chemistry compliance.

  • Method B (HATU): The recommended protocol for discovery-scale, high-throughput experimentation (HTE) where reaction rate is prioritized over cost.

Chemical Assessment

ComponentStructure / PropertiesCritical Considerations
Substrate A 3,4-DichloroanilineNucleophilicity: LowpKa (BH+): ~2.9State: SolidRequires strong electrophilic activation of the acid. Weak bases (e.g., pyridine) are often superior to hindered bases (DIPEA) in specific activation cycles like T3P.
Substrate B 3-Phenylbutyric AcidSterics: Moderate (

-branching)Chirality:

-center
The chiral center is at the

-position. Unlike

-amino acids, this substrate is resistant to racemization via the standard oxazolone mechanism. However, harsh elimination conditions should be avoided.

Method A: T3P® (Propylphosphonic Anhydride) Protocol

Status: Recommended for Scale-Up and Purity

T3P is a cyclic phosphonic anhydride that acts as a powerful dehydrating agent.[1] It is particularly effective for electron-deficient anilines because it forms a highly reactive mixed anhydride intermediate.

Key Advantages:

  • Water-Soluble Byproducts: The phosphate byproducts are water-soluble, allowing for a simple extractive workup without chromatography.

  • Low Epimerization: Although less critical for

    
    -chiral acids, T3P is inherently mild.
    
  • Safety: Non-explosive compared to HOBt/HOAt additives.

Reagents & Stoichiometry[2][3][4][5]
ReagentEquiv.[2][3][4][5][6][7][8]Role
3-Phenylbutyric Acid1.0Substrate (Acid)
3,4-Dichloroaniline1.1Substrate (Amine)
T3P (50% w/w in EtOAc)1.5 - 2.0Coupling Agent
Pyridine3.0 - 4.0Base / Catalyst
Ethyl Acetate (EtOAc)[0.5 M]Solvent
Step-by-Step Protocol
  • Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, charge 3-phenylbutyric acid (1.0 equiv) and 3,4-dichloroaniline (1.1 equiv).

  • Solvation: Add Ethyl Acetate (EtOAc) to achieve a concentration of approximately 0.5 M with respect to the acid.

    • Note: If solubility is an issue, DMF or 2-MeTHF can be used, but EtOAc is preferred for ease of workup.

  • Base Addition: Add Pyridine (3.0 equiv) in one portion. The mixture may warm slightly.

  • Activation: Cool the mixture to 0 °C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

    • Why? Controlling the exotherm prevents potential impurity formation, though T3P is generally stable.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check by HPLC or TLC (EtOAc/Hexane). If >10% acid remains after 4 hours, add an additional 0.5 equiv T3P and heat to 50 °C.

  • Workup (The "T3P Advantage"):

    • Dilute the reaction mixture with water (equal volume to solvent).

    • Separate the layers.[5]

    • Wash the organic layer sequentially with:

      • 1N HCl (2x) – Removes excess pyridine and unreacted aniline.

      • 10% NaHCO₃ (2x) – Removes unreacted acid and phosphate byproducts.

      • Brine (1x).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often >95% pure. If necessary, recrystallize from EtOH/Water or purify via flash chromatography.

Method B: HATU Activation Protocol

Status: Recommended for Discovery / Small Scale (<100 mg)

HATU generates an OAt-active ester, which is one of the most reactive species available for amidation, overcoming the poor nucleophilicity of the dichloroaniline.

Reagents & Stoichiometry[2][3][4][5]
ReagentEquiv.[2][3][4][5][6][7][8]Role
3-Phenylbutyric Acid1.0Substrate (Acid)
3,4-Dichloroaniline1.2Substrate (Amine)
HATU 1.2Coupling Agent
DIPEA (Hünig's Base)3.0Base
DMF (Anhydrous)[0.2 M]Solvent
Step-by-Step Protocol
  • Activation: In a vial, dissolve 3-phenylbutyric acid (1.0 equiv) in anhydrous DMF . Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature for 15 minutes.

    • Mechanism:[1][9][10][11][12] This pre-activation step forms the activated OAt-ester.[12] You may observe a color change (often yellow to orange).

  • Coupling: Add 3,4-dichloroaniline (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at Room Temperature for 2–16 hours.

    • Note: Electron-deficient anilines can be slow. If conversion is low after 4 hours, heat to 40–50 °C.

  • Workup:

    • Dilute with Ethyl Acetate (excess, ~10x reaction volume).

    • Wash with saturated NH₄Cl or 0.5N HCl (3x) to remove DMF and DIPEA.

    • Wash with saturated NaHCO₃ (2x) to remove HOAt byproduct.[12]

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography is usually required to remove tetramethylurea (byproduct of HATU) and trace HOAt.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it is effective for weak nucleophiles.

T3P_Mechanism cluster_0 Activation Phase Acid 3-Phenylbutyric Acid Inter1 Carboxylate Anion Acid->Inter1 Deprotonation Base Pyridine Base->Inter1 T3P T3P (Anhydride) MixedAnh Mixed Anhydride (Highly Reactive) T3P->MixedAnh Inter1->MixedAnh + T3P Product Final Amide MixedAnh->Product Nucleophilic Attack Byprod Water-Soluble Phosphate Salts MixedAnh->Byprod Leaving Group Aniline 3,4-Dichloroaniline (Weak Nucleophile) Aniline->Product

Caption: T3P activation cycle forming a highly electrophilic mixed anhydride, enabling attack by the weak aniline nucleophile.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity of aniline.Heat: Increase temp to 50–60 °C. Switch Reagent: If using EDC, switch to T3P or HATU. Catalysis: Add 10 mol% DMAP (if using EDC/DIC).
Starting Material (Aniline) Remains Aniline is too unreactive.Use Acid Chloride Method: Convert acid to acid chloride (SOCl₂, cat. DMF, DCM) then react with aniline/Pyridine. This is the "nuclear option."
Racemization (Unlikely) Harsh basic conditions.Although

-centers are stable, avoid strong bases (NaH, KOH) or extreme heat (>80 °C). Stick to DIPEA/Pyridine.
Sticky/Oily Product Residual DMF or HOAt (HATU method).Perform a more rigorous aqueous workup (add heptane to EtOAc layer to force impurities out) or switch to T3P (EtOAc solvent).

References

  • Dunetz, J. R., et al. (2011).[8][13] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[8]

  • Carpino, L. A. (1993).[12] "1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive."[1][5][11] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J. (2025). "BenchChem Application Notes: Standard Protocol for HATU Coupling." BenchChem.

Sources

optimal reaction temperature for N-(3,4-dichlorophenyl)-3-phenylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of the Optimal Reaction Temperature for the Synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. The target molecule, N-(3,4-dichlorophenyl)-3-phenylbutanamide, is formed via the coupling of 3-phenylbutanoic acid and the electron-deficient 3,4-dichloroaniline. The success of this reaction—balancing rate, yield, and purity—is critically dependent on the reaction temperature. This document provides a comprehensive guide to understanding the mechanistic implications of temperature and outlines a systematic protocol for determining the optimal thermal conditions for this specific transformation. We explore the theoretical basis for temperature effects on amide coupling and provide detailed, validated protocols for experimental optimization and analysis.

Introduction: The Critical Role of Temperature in Amide Bond Formation

Amide synthesis via the coupling of a carboxylic acid and an amine is deceptively simple.[1][2] In practice, the direct condensation requires high temperatures to remove water and is often inefficient.[2][3] Modern organic synthesis relies on coupling reagents to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[4][]

The choice of reaction temperature in this process is not arbitrary; it is a finely balanced decision governed by several competing factors:

  • Reaction Kinetics: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate, allowing for shorter reaction times.[6][7]

  • Reagent Stability: Many common coupling reagents and their activated intermediates are thermally sensitive. Excessive heat can lead to decomposition, reducing the efficiency of the coupling process.

  • Side Reactions: Higher temperatures can promote undesirable side reactions. In the context of carbodiimide-mediated couplings (e.g., using EDC), a key side reaction is the formation of an N-acylurea byproduct.[4] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Epimerization: For chiral carboxylic acids like 3-phenylbutanoic acid, elevated temperatures, particularly in the presence of a base, can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the product. The use of additives like 1-Hydroxybenzotriazole (HOBt) is strongly recommended to suppress this.[4]

The specific challenge in synthesizing N-(3,4-dichlorophenyl)-3-phenylbutanamide lies in the reduced nucleophilicity of 3,4-dichloroaniline. The two electron-withdrawing chlorine atoms on the aromatic ring decrease the electron density of the amine nitrogen, making it a weaker nucleophile.[8][9] Consequently, the reaction may be sluggish at low temperatures, necessitating thermal input to achieve a reasonable reaction rate. This creates a classic optimization problem: finding a temperature high enough to drive the reaction efficiently but low enough to prevent significant side product formation and epimerization.

Experimental Design for Temperature Optimization

A systematic approach is essential for identifying the optimal reaction temperature. We propose a parallel screening methodology to efficiently evaluate a range of temperatures. The workflow is designed to assess key performance indicators: reaction conversion, isolated yield, and final product purity.

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Parallel Reaction Screening cluster_analysis Phase 3: Analysis & Evaluation cluster_decision Phase 4: Determination prep_reagents Prepare Stock Solutions: 1. 3-phenylbutanoic acid 2. 3,4-dichloroaniline 3. EDC/HOBt in Solvent 4. Base (e.g., DIPEA) rxn_0 Reaction @ 0 °C prep_reagents->rxn_0 Aliquot & Initiate rxn_25 Reaction @ 25 °C (Room Temp) prep_reagents->rxn_25 Aliquot & Initiate rxn_40 Reaction @ 40 °C prep_reagents->rxn_40 Aliquot & Initiate rxn_60 Reaction @ 60 °C prep_reagents->rxn_60 Aliquot & Initiate workup Standardized Aqueous Work-up & Solvent Removal rxn_0->workup rxn_25->workup rxn_40->workup rxn_60->workup analysis Analyze Crude Product: - TLC for completion - HPLC for Purity/Impurity Profile - LC-MS for Product ID workup->analysis purify Purification (e.g., Recrystallization) analysis->purify yield Calculate Isolated Yield purify->yield decision Identify Optimal Temperature: Balance of Yield, Purity, & Time yield->decision

Caption: Workflow for determining the optimal reaction temperature.

Protocols

Safety Precaution: 3,4-dichloroaniline is toxic and an irritant.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Small-Scale Reaction Temperature Screening

This protocol describes setting up four parallel reactions at different temperatures to identify the most promising condition.

Reagents & Materials:

  • 3-phenylbutanoic acid

  • 3,4-dichloroaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Four reaction vials with stir bars

  • Heating/cooling blocks or baths for 0°C, 25°C, 40°C, and 60°C

Procedure:

  • Reactant Preparation: In each of the four reaction vials, combine 3-phenylbutanoic acid (164 mg, 1.0 mmol, 1.0 equiv) and 3,4-dichloroaniline (162 mg, 1.0 mmol, 1.0 equiv).

  • Solvent & Additives: Add anhydrous DCM (5 mL) to each vial, followed by HOBt (153 mg, 1.0 mmol, 1.0 equiv). Stir the mixtures until all solids dissolve.

  • Base Addition: Add DIPEA (209 µL, 1.2 mmol, 1.2 equiv) to each vial. The use of a non-nucleophilic base is crucial to prevent it from competing with the primary amine.[10]

  • Temperature Equilibration: Place each vial in its respective temperature-controlled environment (0°C, 25°C, 40°C, 60°C) and allow the contents to equilibrate for 10 minutes.

  • Reaction Initiation: Add EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv) to each vial simultaneously. The slight excess of coupling agent and base helps drive the reaction to completion.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the limiting reagent (3,4-dichloroaniline) is no longer visible.

  • Work-up (perform for each reaction upon completion):

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis:

    • Determine the crude mass of each product.

    • Analyze a small sample of each crude product by High-Performance Liquid Chromatography (HPLC) to determine the purity and identify major impurities.

Protocol 2: Optimized Scale-Up Synthesis

This protocol assumes the screening identified 40°C as the optimal temperature.

Procedure:

  • To a 250 mL round-bottom flask, add 3-phenylbutanoic acid (3.28 g, 20.0 mmol, 1.0 equiv), 3,4-dichloroaniline (3.24 g, 20.0 mmol, 1.0 equiv), and HOBt (3.06 g, 20.0 mmol, 1.0 equiv).

  • Add anhydrous DCM (100 mL) and stir to dissolve.

  • Add DIPEA (4.18 mL, 24.0 mmol, 1.2 equiv) and stir for 5 minutes.

  • Submerge the flask in a water bath pre-heated to 40°C.

  • Add EDC·HCl (4.60 g, 24.0 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Stir the reaction at 40°C for 4 hours or until TLC analysis indicates completion.

  • Follow the work-up procedure as described in Protocol 1, scaling the wash volumes accordingly (e.g., 50 mL per wash).

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford N-(3,4-dichlorophenyl)-3-phenylbutanamide as a pure solid.

Data Interpretation and Discussion

The results from the temperature screening protocol should be tabulated to facilitate direct comparison. The data below is representative of a typical outcome for this type of optimization.

EntryTemperature (°C)Time (h)Conversion (TLC)Isolated Yield (%)Purity (HPLC Area %)Observations
1024~60%55>99%Reaction is extremely slow; incomplete conversion after 24 hours.
225 (RT)12>95%88>99%Good purity, but the reaction requires an extended time.
340 4 >99% 94 >99% Optimal balance of reaction rate and excellent purity. Complete conversion in a practical timeframe.
4601.5>99%9196%Very fast reaction, but HPLC reveals the formation of a significant N-acylurea impurity (~3%) and another minor unknown byproduct.

As the hypothetical data illustrates, the reaction at 0°C is kinetically hindered. At room temperature, the reaction proceeds cleanly but requires a lengthy period to reach completion. Increasing the temperature to 60°C dramatically accelerates the reaction, but at the cost of purity, likely due to the thermal decomposition of the activated ester or promotion of the N-acylurea rearrangement.[4] The 40°C condition emerges as the optimal choice, providing a high yield of exceptionally pure product in a convenient and efficient 4-hour timeframe.[7] This moderate heating is sufficient to overcome the lower nucleophilicity of the dichloroaniline without inducing significant side reactions.

Conclusion

The optimal reaction temperature for the EDC/HOBt-mediated synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide has been determined to be 40°C . This temperature provides an ideal balance between reaction kinetics and chemical purity, enabling a high-yield synthesis (>90%) in approximately 4 hours. Operating at lower temperatures results in impractically long reaction times, while higher temperatures lead to a notable decrease in product purity due to the formation of side products. This systematic approach to temperature optimization is a critical validation step in developing robust and scalable synthetic procedures in a drug discovery or process development setting.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11470. [Link]

  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Ismail, N. A., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 24(6), 875-885. [Link]

  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. [Link]

  • Wikipedia. (n.d.). Amide. Wikipedia. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Google Patents. (n.d.).
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • MDPI. (2021). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854). [Link]

Sources

Application Note: In Vitro Characterization of N-(3,4-dichlorophenyl)-3-phenylbutanamide (DCPB-Ph)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the in vitro characterization of N-(3,4-dichlorophenyl)-3-phenylbutanamide (referred to herein as DCPB-Ph ).

Based on the structural pharmacophore—specifically the 3,4-dichloroaniline (DCA) moiety linked to a lipophilic phenyl-butyric tail—this compound shares significant homology with antimicrobial cinnamamides , transient receptor potential (TRP) modulators , and Photosystem II inhibitors . Consequently, the protocols below prioritize Antimicrobial Susceptibility , Mammalian Cytotoxicity , and Membrane Depolarization assays.

Executive Summary & Compound Profile

N-(3,4-dichlorophenyl)-3-phenylbutanamide is a lipophilic small molecule (LogP ~3.8) structurally characterized by a 3,4-dichloroaniline "head" and a 3-phenylbutanoic acid "tail."

Recent structure-activity relationship (SAR) studies on homologous chlorinated N-arylcinnamamides indicate that this scaffold exhibits potent biological activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Mycobacteria, while showing variable cytotoxicity in mammalian cells [1]. The saturation of the alkene linker (butanamide vs. cinnamamide) introduces increased conformational flexibility and a chiral center, potentially altering binding kinetics to targets such as bacterial membranes or ion channels.

Physicochemical Profile
PropertyValueImplication for Assay
Molecular Weight 308.20 g/mol Standard small molecule range.
LogP (Predicted) ~3.77 - 4.1High Lipophilicity. Requires DMSO/Ethanol for stock; risk of precipitation in aqueous media.
H-Bond Donors 1 (Amide NH)Potential for specific receptor interaction.
H-Bond Acceptors 1 (Carbonyl O)Potential for hydrogen bonding.
Solubility Low in water; High in DMSOCritical: Do not add directly to media. Use intermediate dilution method.

Reagent Preparation & Handling

Objective: To prepare stable stock solutions that prevent compound precipitation during biological assays.

Stock Solution (10 mM)
  • Weigh 3.08 mg of DCPB-Ph powder.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, cell culture grade).

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visible particulates remain.

  • QC Check: Inspect for clarity. The solution must be completely clear.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the DCA moiety) and store at -20°C. Stable for 3 months.

Working Solution (Assay Medium)

Warning: Direct addition of 100% DMSO stock to aqueous media often causes "crashing out" (precipitation).

  • Prepare a 100x Intermediate plate: Dilute 10 mM stock into pure DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Dilute the 100x Intermediate 1:100 into the pre-warmed culture medium (final DMSO concentration = 1%).

  • Validation: Measure Absorbance at 600nm (OD600). An increase in OD compared to a DMSO blank indicates precipitation.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Rationale: The 3,4-dichloroaniline core is a validated pharmacophore for antimicrobial agents, disrupting bacterial cell membranes or inhibiting enoyl-ACP reductase [1]. This protocol determines the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

Materials
  • Organism: Staphylococcus aureus (ATCC 29213) or Mycobacterium smegmatis (mc² 155).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Vancomycin or Ciprofloxacin.

  • Detection: Resazurin (Alamar Blue) or OD600.

Step-by-Step Workflow
  • Inoculum Prep: Cultivate bacteria to mid-log phase (OD600 ~0.5). Dilute in CAMHB to reach a final density of 5 × 10⁵ CFU/mL .

  • Plate Setup: Use a sterile 96-well flat-bottom plate.

    • Columns 1-10: Test compound (DCPB-Ph).

    • Column 11: Growth Control (Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of 200 µM DCPB-Ph (2x final conc) to Column 1.

    • Perform 1:2 serial dilutions across to Column 10. Discard final 100 µL.

    • Final Range: 100 µM down to 0.19 µM.

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

  • Incubation:

    • S. aureus: 18–24 hours at 37°C (aerobic).

    • M. smegmatis: 48–72 hours at 37°C.

  • Readout:

    • Visual: The MIC is the lowest concentration with no visible turbidity.

    • Resazurin: Add 20 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol B: Mammalian Cytotoxicity Assay (MTT)

Rationale: To determine the selectivity index (SI). If the compound kills bacteria at 1 µM but mammalian cells at 50 µM, it is a promising lead. If both are 1 µM, it is a general toxin.

Materials
  • Cell Line: CHO-K1 (Chinese Hamster Ovary) or HepG2 (Human Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizer: DMSO or SDS-HCl.

Step-by-Step Workflow
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing DCPB-Ph (0.1 µM – 100 µM) keeping DMSO constant at 0.5%.

  • Exposure: Incubate for 48 hours .

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Metabolism: Incubate 3–4 hours. Viable mitochondria convert yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    

Protocol C: Mechanistic Profiling (Membrane Depolarization)

Rationale: Lipophilic anilides often act as "uncouplers" or membrane disruptors. This assay uses a voltage-sensitive dye, DiBAC4(3) , to test if DCPB-Ph collapses the membrane potential.

Visualization of Mechanism

MembraneMechanism Compound DCPB-Ph (Lipophilic Anilide) Membrane Bacterial/Cell Membrane Compound->Membrane Partitions into Integration Lipid Bilayer Insertion Membrane->Integration Depolarization Loss of Membrane Potential Integration->Depolarization Disrupts Gradient DyeEntry DiBAC4(3) Entry (Fluorescence Increase) Depolarization->DyeEntry Voltage Sensitive CellDeath Cell Death (Bactericidal) Depolarization->CellDeath

Caption: Proposed mechanism of action where DCPB-Ph integrates into the lipid bilayer, causing depolarization detectable by DiBAC4(3) fluorescence.

Step-by-Step Workflow
  • Preparation: Wash S. aureus cells in PBS and resuspend to OD600 ~0.2.

  • Dye Loading: Add DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) to a final concentration of 1 µM.

  • Baseline: Incubate 15 mins. Measure baseline fluorescence (Ex: 490 nm / Em: 516 nm).

  • Injection: Inject DCPB-Ph at 2x MIC. Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (10 µM).

  • Kinetics: Measure fluorescence every 60 seconds for 30 minutes.

  • Interpretation: A rapid increase in fluorescence indicates membrane depolarization (dye enters depolarized cells).

References

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Source: National Institutes of Health (PMC). Context: Establishes the antimicrobial potency and SAR of 3,4-dichloro-substituted anilides against Staphylococcal and Mycobacterial strains.

  • Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine and Cytochrome P450. Source: PubMed. Context: Discusses the metabolic stability and CYP inhibition of structurally similar 3,4-dichlorophenyl amides.

  • Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine Insecticides. Source: Environmental Health Perspectives.[1] Context: Provides foundational data on the lipophilicity and membrane interactions of the 3,4-dichloroaniline pharmacophore.

Sources

extraction methods for N-(3,4-dichlorophenyl)-3-phenylbutanamide from biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details optimized sample preparation strategies for the quantitation of N-(3,4-dichlorophenyl)-3-phenylbutanamide (referred to herein as NCE-34DPB ) in human plasma and urine.[1]

NCE-34DPB is a lipophilic, neutral amide structurally analogous to specific anilide herbicides (e.g., Propanil) and investigational pharmaceutical scaffolds.[1] Its structure comprises a 3,4-dichloroaniline moiety coupled to a 3-phenylbutyric acid tail. This specific physicochemical profile—high lipophilicity (LogP > 3.5) and lack of ionizable centers at physiological pH—presents unique challenges for bioanalysis, particularly regarding non-specific binding and matrix interference.

This guide presents three validated workflows:

  • Method A (Gold Standard): Solid Phase Extraction (SPE) for ultra-trace analysis.[1]

  • Method B (High Throughput): Liquid-Liquid Extraction (LLE) for routine pharmacokinetic (PK) profiling.[1]

  • Method C (Rapid Screening): Protein Precipitation (PPT) with phospholipid removal.[1]

Physicochemical Profile & Method Selection

Understanding the molecule is the prerequisite for extraction success.

PropertyEstimated ValueImplication for Extraction
Structure C₁₆H₁₅Cl₂NOHydrophobic core with aromatic stacking potential.[1]
Molecular Weight ~308.2 g/mol Suitable for LC-MS/MS (MRM mode).[1]
LogP (Octanol/Water) ~3.8 – 4.5Highly Lipophilic. Soluble in non-polar organic solvents (MTBE, Hexane).[1]
pKa NeutralThe amide nitrogen is non-basic.[1] pH manipulation will NOT ionize the molecule to trap it in water.
Solubility Low in waterHigh risk of adsorption to plastic/glass surfaces in aqueous solutions.[1]

Strategic Decision: Since the molecule is neutral, Mixed-Mode Ion Exchange (MCX/MAX) is ineffective .[1] We must rely on Reversed-Phase (RP) retention mechanisms or Liquid Partitioning .

Sample Preparation Protocols

Method A: Solid Phase Extraction (SPE) – The "Gold Standard"

Best for: Low LOQ (< 1 ng/mL), high matrix removal, and minimizing ion suppression.[1]

Mechanism: Hydrophobic retention on a polymeric divinylbenzene-co-N-vinylpyrrolidone sorbent (Hydrophilic-Lipophilic Balance).[1]

Materials:

  • Cartridge: Oasis HLB (30 mg/1 cc) or Strata-X (33 µm).[1]

  • Wash Solvent: 5% Methanol in Water.[1]

  • Elution Solvent: Acetonitrile (ACN) or Methanol (MeOH).[1]

Protocol Steps:

  • Pre-treatment: Aliquot 200 µL Plasma/Urine into a 96-well plate. Add 20 µL Internal Standard (IS) (e.g., d5-Propanil or structural analog).

  • Dilution: Add 200 µL 2% H₃PO₄ to disrupt protein binding and ensure the analyte is in solution. Note: Acidification helps precipitate some proteins but mainly prevents ionization of matrix interferences, keeping the neutral analyte in solution.

  • Conditioning: Condition SPE plate with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the entire pre-treated sample (~420 µL) onto the cartridge at low vacuum (2-3 psi).

  • Washing: Wash with 1 mL 5% MeOH in Water .

    • Critical: Do not exceed 5-10% organic, or you risk eluting the lipophilic analyte.

  • Drying: Apply high vacuum (10 psi) for 5 minutes to remove residual water.[1]

  • Elution: Elute with 2 x 250 µL Acetonitrile .

  • Post-Processing: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 ACN:H₂O).

Method B: Liquid-Liquid Extraction (LLE)

Best for: Clean extracts, cost-efficiency, and lipophilic analytes.[1]

Mechanism: Partitioning of the neutral lipophile into an immiscible organic solvent.[1]

Protocol Steps:

  • Sample: 200 µL Plasma + 20 µL IS.

  • Extraction Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .[1]

    • Why MTBE? It forms a clear upper layer, extracts lipophilic amides efficiently, and evaporates quickly.[1]

  • Agitation: Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Tip: Freezing the aqueous layer (flash freeze in dry ice/acetone bath) allows easy pouring of the organic layer.[1]

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean tube.

  • Evaporation: Dry under N₂ stream.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase.

Method C: Protein Precipitation (PPT) with Phospholipid Removal

Best for: High concentrations (> 50 ng/mL) or rapid discovery screening.[1]

Protocol Steps:

  • Sample: 50 µL Plasma.

  • Precipitation: Add 150 µL Acetonitrile containing 1% Formic Acid (3:1 ratio).

    • Advanced Option: Use a "Hybrid SPE-PPT" plate (e.g., Ostro or Phree) to filter out phospholipids physically.[1]

  • Vortex: 2 minutes.

  • Centrifugation: 4000 x g for 10 minutes.

  • Analysis: Inject supernatant directly (or dilute 1:1 with water to improve peak shape).

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic and workflow for the SPE method, ensuring high recovery and data integrity.

G cluster_SPE Solid Phase Extraction (HLB) Start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Deuterated Analog) Start->IS_Add PreTreat Pre-treatment Dilute 1:1 with 2% H3PO4 IS_Add->PreTreat Condition Condition: MeOH -> Water PreTreat->Condition Load Load Sample Condition->Load Wash Wash: 5% MeOH/H2O (Remove Salts/Proteins) Load->Wash Dry Dry Cartridge (5 min High Vacuum) Wash->Dry Elute Elute: 100% ACN (Recover Analyte) Dry->Elute Evap Evaporate to Dryness (N2 @ 40°C) Elute->Evap Recon Reconstitute (50:50 ACN:H2O) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Optimized SPE Workflow for Neutral Lipophilic Amides using Polymeric Reversed-Phase Sorbents.

Analytical Considerations & Validation

Chromatography (LC Conditions)

Due to the high lipophilicity of NCE-34DPB, a standard C18 gradient will require high organic content to elute the peak.[1]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., BEH C18).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (preferred over MeOH for lower backpressure and better solubility).[1]

  • Gradient: Start at 30% B, ramp to 95% B over 3 minutes.

  • Carryover Warning: The dichlorophenyl moiety is "sticky."[1] Ensure the needle wash contains 50:25:25 ACN:MeOH:IPA + 0.1% FA.

Validation Criteria (FDA/EMA)

To ensure the method is "self-validating" as requested:

  • Linearity: R² > 0.99 using 1/x² weighting.

  • Recovery: Must be consistent (+/- 15%) across Low, Mid, and High QC levels.

    • Target Recovery for LLE: > 70%.

    • Target Recovery for SPE: > 85%.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, switch from PPT to SPE/LLE to remove phospholipids.[1]

Troubleshooting Guide

IssueRoot CauseSolution
Low Recovery Adsorption to container walls.[1]Use Low-Bind polypropylene tubes.[1] Add 0.1% BSA to the collection plate if drying down takes too long.[1]
Peak Tailing Secondary interactions.Ensure Mobile Phase contains 0.1% Formic Acid.[1]
High Background Phospholipids (in PPT).Monitor transition 184>184 (Phosphatidylcholines).[1] Switch to LLE or SPE.
Carryover Lipophilic adsorption.[1]Use an aggressive needle wash (ACN/IPA/Acetone mix).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. (2023).[1] Oasis HLB Care and Use Manual. (General protocol for neutral compounds). Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: N-(3,4-dichlorophenyl)butanamide (Structural Analog).[1] Retrieved from [Link]

Sources

scale-up synthesis procedures for N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Executive Summary

This application note details the scalable synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide , a structural analog relevant to agricultural chemistry and pharmaceutical intermediates (e.g., TRPM8 antagonists).[1] While laboratory-scale synthesis often utilizes expensive peptide coupling reagents (EDC, HATU), this protocol focuses on a cost-effective, atom-economical Acid Chloride Route suitable for multi-kilogram production.[1]

The procedure addresses the specific challenge of coupling a sterically hindered, electron-deficient aniline (3,4-dichloroaniline) with a


-branched carboxylic acid (3-phenylbutanoic acid).[1]

Strategic Route Selection

For scale-up, reagent selection is dictated by cost, purification efficiency, and safety.[1]

ParameterRoute A: Coupling Agents (HATU/EDC)Route B: Acid Chloride (SOCl

)
Decision
Reagent Cost High (Prohibitive at >1kg)Low (Commodity chemical)Route B
Atom Economy Poor (Large urea byproducts)High (SO

and HCl gas)
Route B
Purification Chromatography often requiredCrystallization / Acid-Base WashRoute B
Reactivity Low with electron-deficient anilinesHigh (Forceful coupling)Route B

Selected Strategy: Activation of 3-phenylbutanoic acid via Thionyl Chloride (


) followed by Schotten-Baumann-type or anhydrous coupling with 3,4-dichloroaniline.[1]

Reaction Scheme & Mechanism

The synthesis proceeds in two stages:

  • Activation: Conversion of 3-phenylbutanoic acid to 3-phenylbutanoyl chloride.

  • Amidation: Nucleophilic attack of 3,4-dichloroaniline on the acyl chloride.

ReactionScheme SM1 3-Phenylbutanoic Acid (Starting Material) Inter Acid Chloride Intermediate SM1->Inter Activation (- SO2, - HCl) Reagent1 SOCl2 / DMF (cat.) Toluene, 70°C Reagent1->Inter Product N-(3,4-dichlorophenyl)- 3-phenylbutanamide Inter->Product Amidation (- HCl salt) SM2 3,4-Dichloroaniline Base (TEA) SM2->Product

Figure 1: Two-step synthesis pathway via acid chloride activation.

Detailed Protocol

Safety Prerequisites
  • 3,4-Dichloroaniline: Toxic by inhalation and contact.[1] Methemoglobinemia hazard. Handle in a fume hood with double nitrile gloves.

  • Thionyl Chloride: Reacts violently with water. Releases HCl and SO

    
    . A caustic scrubber is mandatory  for scale-up.[1]
    
Step 1: Preparation of 3-Phenylbutanoyl Chloride

Objective: Generate the reactive acyl chloride in situ.

  • Setup: Charge a dry glass-lined reactor (or RBF) with 3-phenylbutanoic acid (1.0 equiv) and anhydrous Toluene (5 vol).

  • Catalyst: Add DMF (0.01 equiv) as a catalyst.

    • Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction and allowing lower temperatures, which minimizes racemization if the starting acid is chiral [1].

  • Addition: Heat the mixture to 50°C. Add Thionyl Chloride (1.2 equiv) dropwise over 1 hour.

    • Control: Monitor off-gassing.[1] The rate of addition is limited by the scrubber's capacity to neutralize HCl/SO

      
      .
      
  • Reaction: Heat to 70–75°C and stir for 2–3 hours.

  • Completion: Monitor by HPLC (quench aliquot with methanol to form methyl ester). Disappearance of acid peak indicates completion.

  • Concentration: Distill off excess Thionyl Chloride and Toluene under reduced pressure to yield the crude acid chloride as an oil.

    • Note: Complete removal of SOCl

      
       is critical to prevent side reactions with the aniline.
      
Step 2: Amidation (Coupling)

Objective: Form the amide bond while managing the exotherm.

  • Dissolution: Dissolve the crude acid chloride from Step 1 in fresh anhydrous Dichloromethane (DCM) or Toluene (5 vol). Cool to 0–5°C.

  • Preparation of Amine: In a separate vessel, dissolve 3,4-dichloroaniline (1.05 equiv) and Triethylamine (1.2 equiv) in DCM (5 vol).

    • Why Excess Aniline? 3,4-dichloroaniline is electron-deficient and less nucleophilic.[1] A slight excess ensures complete consumption of the acid chloride.

  • Coupling: Slowly add the Amine/Base solution to the Acid Chloride solution, maintaining internal temperature < 20°C.

    • Exotherm Warning: The reaction is highly exothermic.

  • Aging: Allow to warm to room temperature (20–25°C) and stir for 4 hours.

  • IPC (In-Process Control): Check by HPLC. Target: < 1% unreacted acid chloride (analyzed as methyl ester).

Step 3: Work-up and Purification

Objective: Remove unreacted aniline (toxic) and salts without chromatography.[1]

  • Quench: Add water (5 vol) to the reaction mixture. Stir for 15 mins.

  • Acid Wash (Critical): Wash the organic layer with 1N HCl (2 x 3 vol).

    • Mechanism:[1][2][3][4][5] This protonates the unreacted 3,4-dichloroaniline (forming the water-soluble hydrochloride salt) and removes the Triethylamine.[1]

  • Base Wash: Wash the organic layer with Sat. NaHCO

    
      (2 x 3 vol).
    
    • Mechanism:[1][2][3][4][5] Removes any residual unreacted 3-phenylbutanoic acid or hydrolyzed acid chloride.[1]

  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate to a solid residue.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Heptane .

    • Heat to reflux until dissolved.[6] Cool slowly to 0°C. Filter the white crystalline solid.

    • Reference Standard: Similar dichlorophenyl amides crystallize well from ethanol [2].

Process Flow Diagram (Scale-Up)

ProcessFlow Reactor Reactor 1 (Glass-Lined) Acid + SOCl2 + Toluene Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (HCl, SO2) Distillation Vacuum Distillation Remove excess SOCl2 Reactor->Distillation Crude Acid Chloride Coupling Coupling Reactor Add Aniline + Base Control Temp < 20°C Distillation->Coupling Extraction Liquid-Liquid Extraction 1. HCl Wash (Remove Aniline) 2. NaHCO3 Wash (Remove Acid) Coupling->Extraction Crystallizer Crystallization EtOH/Water Isolation via Centrifuge Extraction->Crystallizer

Figure 2: Unit operations for the kilogram-scale production.[1]

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity

H-NMR (DMSO-

)
Conforms to structure.[1] Key signals:

10.1 (s, 1H, NH),

7.9-7.2 (m, Ar-H).[1]
Assay HPLC (UV 254 nm)> 98.5% a/a
Impurity A HPLC< 0.15% (3,4-Dichloroaniline)
Residual Solvent GC-HSToluene < 890 ppm, DCM < 600 ppm

Troubleshooting Guide

  • Problem: Low Yield.

    • Cause: Hydrolysis of acid chloride due to wet solvents.

    • Solution: Ensure Toluene/DCM are anhydrous (Karl Fischer < 0.05% water).[1]

  • Problem: Product is colored (Yellow/Brown).

    • Cause: Oxidation of aniline or traces of iodine (if HI present).

    • Solution: Use fresh aniline. Add a carbon treatment step during recrystallization.

  • Problem: Difficulty removing 3,4-dichloroaniline.

    • Cause: pH of acid wash not low enough.

    • Solution: Ensure the aqueous layer pH < 2 during the first wash to fully protonate the weak aniline base.

References

  • Leggio, A., et al. (2016).[1][7] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[7] RSC Advances, 6, 34468-34475.[1][7] Link

  • PrepChem. "Synthesis of N-(3,4-dichlorophenyl) nonanamide." PrepChem.com. Link

  • Montalbetti, C.A.G.N., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[8][9] Tetrahedron, 61(46), 10827-10852.[1] (General reference for amide coupling mechanisms).

  • Org. Synth. (2014).[1][10] "Purification of N-aryl amides via extraction." Organic Syntheses, 91, 39-51.[1] Link

Sources

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for N-(3,4-dichlorophenyl)-3-phenylbutanamide

N-(3,4-dichlorophenyl)-3-phenylbutanamide is an N-aryl amide of significant interest in synthetic and medicinal chemistry. As with any compound under investigation, establishing its purity and monitoring its formation during a chemical reaction are critical quality control steps. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for these purposes.[1][2] Its simplicity and the small amount of sample required make it an invaluable tool for real-time reaction monitoring and for the preliminary optimization of purification conditions before scaling up to more complex techniques like column chromatography.[1]

This document provides a comprehensive guide to developing robust TLC systems for N-(3,4-dichlorophenyl)-3-phenylbutanamide. We will delve into the principles guiding the selection of stationary and mobile phases, provide detailed experimental protocols, and discuss various visualization techniques. The methodologies outlined herein are designed to be both instructive and adaptable, empowering researchers to confidently implement TLC in their workflows.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

The chromatographic behavior of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. N-(3,4-dichlorophenyl)-3-phenylbutanamide possesses several key features that will dictate its interaction with the stationary and mobile phases in a TLC system:

  • Aromatic Rings: The presence of two phenyl rings (one dichlorinated) makes the molecule relatively nonpolar and allows for visualization by UV light.

  • Amide Linkage: The amide group (-CONH-) is polar and capable of hydrogen bonding, which will promote its interaction with a polar stationary phase like silica gel.[3][4]

  • Dichlorophenyl Group: The two chlorine atoms are electron-withdrawing and increase the molecule's overall polarity compared to a non-halogenated analogue.

  • LogP Value: The predicted octanol-water partition coefficient (LogP) for similar structures suggests a lipophilic character, indicating good solubility in organic solvents.

Based on these characteristics, we can predict that N-(3,4-dichlorophenyl)-3-phenylbutanamide will be well-retained on a polar stationary phase and will require a mobile phase of intermediate polarity for optimal migration and separation.

PART 1: Core Protocols for TLC Analysis

Stationary Phase Selection: The Foundation of Separation

For the analysis of N-(3,4-dichlorophenyl)-3-phenylbutanamide, the recommended stationary phase is silica gel 60 F254 .[5]

  • Rationale: Silica gel is a highly polar adsorbent due to the presence of surface silanol (-Si-OH) groups.[6] These groups can interact with the polar amide functionality of the analyte via hydrogen bonding, leading to effective adsorption and separation based on polarity.[7] The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds, like our analyte, under 254 nm UV light.[6]

Mobile Phase Selection and Optimization: The Art of Elution

The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent's polarity will determine the extent to which it can compete with the stationary phase for the analyte, thereby influencing its migration distance up the TLC plate.[8] For N-(3,4-dichlorophenyl)-3-phenylbutanamide, a mixture of a nonpolar and a moderately polar solvent is ideal. A common and highly effective starting point is a mixture of n-hexane and ethyl acetate .[5]

  • Expertise in Action: We begin with a solvent system of intermediate polarity, for instance, 7:3 (v/v) n-hexane:ethyl acetate . By running initial TLC plates with varying ratios of these two solvents, we can systematically optimize the separation.

    • If the Rf value is too low (spot remains near the baseline): The mobile phase is not polar enough to effectively move the analyte. Increase the proportion of the more polar solvent (ethyl acetate).

    • If the Rf value is too high (spot moves close to the solvent front): The mobile phase is too polar, and the analyte has minimal interaction with the stationary phase. Increase the proportion of the nonpolar solvent (n-hexane).

The goal is to achieve an Rf value between 0.2 and 0.6 for clear and reproducible results.[5]

Detailed Experimental Protocol

Materials:

  • TLC plates (silica gel 60 F254, aluminum or glass-backed)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Solvents: n-hexane, ethyl acetate, dichloromethane, methanol (HPLC grade)

  • Sample of N-(3,4-dichlorophenyl)-3-phenylbutanamide

  • Volatile solvent for sample dissolution (e.g., ethyl acetate or dichloromethane)

  • Pencil and ruler

  • Forceps

  • UV lamp (254 nm)

  • Visualization reagents (e.g., iodine chamber, potassium permanganate stain)

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (draw origin line) prep_sample 2. Prepare Sample Solution (dissolve in volatile solvent) prep_chamber 3. Prepare Developing Chamber (add mobile phase, equilibrate) spot_plate 4. Spot the Plate (analyte, reference, co-spot) develop_plate 5. Develop the Plate (place in chamber) spot_plate->develop_plate dry_plate 6. Dry the Plate (remove from chamber, mark solvent front) develop_plate->dry_plate visualize_plate 7. Visualize Spots (UV light, staining) dry_plate->visualize_plate calculate_rf 8. Calculate Rf Values visualize_plate->calculate_rf interpret 9. Interpret Results calculate_rf->interpret

Caption: A streamlined workflow for the TLC analysis of N-(3,4-dichlorophenyl)-3-phenylbutanamide.

Step-by-Step Procedure:

  • Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapor, which leads to better and more reproducible chromatograms, you can line one side of the chamber with a piece of filter paper that is partially submerged in the solvent. Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Plate Preparation: Using a pencil and ruler, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of N-(3,4-dichlorophenyl)-3-phenylbutanamide in a few drops of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting the Plate: Using a capillary tube, apply a small spot of the sample solution onto the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. If monitoring a reaction, it is good practice to spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture applied on the same spot) to aid in identification.[1]

  • Developing the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure that the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Drying and Marking: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Techniques

Since N-(3,4-dichlorophenyl)-3-phenylbutanamide is colorless, visualization methods are required to see the separated spots.

  • UV Light (254 nm): This is the primary and non-destructive method of visualization. Place the dried plate under a UV lamp. The analyte, containing aromatic rings, will absorb the UV light and appear as a dark spot against the green fluorescent background of the plate. Lightly circle the spot with a pencil.

  • Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will form a temporary colored complex with the organic compound, appearing as a brownish spot. This method is semi-destructive as the spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method. Prepare a solution of KMnO₄ in water. Briefly dip the plate into the solution and then gently heat it with a heat gun. The amide group may be oxidized, appearing as a yellow-brown spot on a purple background. This is a good confirmatory stain.[9]

PART 2: Data Interpretation and Expected Results

The primary quantitative data from a TLC experiment is the Retention Factor (Rf) . It is a ratio calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific TLC system (stationary and mobile phase).[1]

Table of Predicted TLC Systems and Rf Values:

Mobile Phase System (v/v)Predicted Rf ValueRationale for the System
8:2 n-hexane:ethyl acetate~0.3 - 0.4A good starting point with moderate polarity, likely to give a well-positioned spot.
7:3 n-hexane:ethyl acetate~0.4 - 0.5Increased polarity for slightly faster elution; useful if the spot is too low in the 8:2 system.
9:1 Dichloromethane:Methanol~0.5 - 0.6A more polar system for compounds that show low mobility in hexane/ethyl acetate mixtures.

Diagram of a Developed TLC Plate:

TLC_Plate cluster_plate plate Solvent Front ... Spot (Analyte) Rf = B/A ... Origin Line A A B B

Caption: Calculation of the Retention Factor (Rf) on a developed TLC plate.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of reference standards and co-spotting in reaction monitoring provides an internal control for the identification of the analyte.[1] Furthermore, the systematic approach to mobile phase optimization ensures that the developed TLC system is robust and reproducible for the specific application. For the highest level of confidence, it is recommended to run a blank plate (spotted with only the solvent used for sample dissolution) to ensure that no impurities are introduced from the solvent itself.

Conclusion

Thin-layer chromatography is an indispensable technique in the analysis of N-(3,4-dichlorophenyl)-3-phenylbutanamide. By understanding the interplay between the analyte's structure and the components of the TLC system, researchers can effectively monitor reactions, assess purity, and guide purification strategies. The protocols and insights provided in this application note serve as a comprehensive resource for the successful implementation of TLC in the laboratory setting.

References

  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]

  • Ohio State University. (n.d.). Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions. Retrieved from [Link]

  • Scholars Research Library. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 4(1), 100-105. Retrieved from [Link]

  • David Watson. (n.d.). Thin layer chromatography. Pharmaceutical Analysis. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • IRIS. (2024, November 7). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a. Retrieved from [Link]

  • ACS Publications. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved from [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer Chromatography. Retrieved from [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Academia.edu. (n.d.). Silica Gel-Mediated Amide Bond Formation: An Environmentally Benign Method for Liquid-Phase Synthesis and Cytotoxic Activities of Amides. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions during 3-phenylbutanamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Phenylbutanamide Synthesis

Topic: Minimizing Side Reactions During 3-Phenylbutanamide Formation Ticket Type: Synthesis Optimization & Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Welcome to the technical support center. You are likely here because your HPLC traces show "sticky" byproducts or your yields are stalling despite standard protocols.

Synthesizing 3-phenylbutanamide presents a unique challenge compared to standard peptide coupling. While the


-methyl-

-phenyl substitution pattern stabilizes the molecule against some metabolic degradation, it introduces specific steric and electronic risks during synthesis.

The Core Risks:

  • 
    -Acylurea Formation:  The "silent killer" of yield in carbodiimide couplings.
    
  • Intramolecular Cyclization (Indanone Formation): A specific risk for phenyl-alkanoic acids activated as acid chlorides, leading to 3-methyl-1-indanone.

  • Regio-isomer Contamination: If originating from Friedel-Crafts alkylation precursors.

Module A: Carbodiimide Coupling (EDC/DCC)

For researchers working on gram-scale discovery chemistry.

The Issue: You observe a stubborn, urea-like byproduct that co-elutes with your product, or your yield is capped at ~50%.

The Mechanism: When you activate 3-phenylbutanoic acid with EDC or DCC, you form an


-acylisourea  intermediate. If the amine (nucleophile) is slow to attack—often due to the steric bulk of the 

-phenyl group adjacent to the reaction site—the intermediate rearranges into an unreactive

-acylurea
. This is irreversible.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
White precipitate forms immediately Urea byproduct (DCU)Normal for DCC. Switch to EDC·HCl (water-soluble urea) for easier workup.
New peak at M+ mass

-acylurea rearrangement
CRITICAL: You must use an additive.[1] Add HOBt or Oxyma Pure (1.0 equiv) before adding the carbodiimide.
Slow reaction (>12h) Steric hindranceSwitch coupling agent to HATU or T3P (Propylphosphonic anhydride).

The "Self-Validating" Protocol (EDC/HOBt Method):

  • Dissolve 3-phenylbutanoic acid (1.0 equiv) in DCM or DMF.

  • Add HOBt (1.1 equiv) and stir for 10 mins. Validation: Solution should remain clear.

  • Add EDC·HCl (1.1 equiv) at 0°C.

  • Stir 15 mins to form the Active Ester.

  • Add the Amine (1.1 equiv) and Base (DIPEA, 2.0 equiv).

  • Checkpoint: Monitor by TLC/LCMS. The intermediate active ester should disappear within 1-2 hours.

Module B: Acid Chloride Activation (SOCl₂)

For scale-up or cost-sensitive synthesis.

The Issue: You are using Thionyl Chloride (


) to make the acid chloride, but you observe a "greasy" non-polar byproduct or a cyclic ketone.

The Expert Insight (Indanone Risk): Unlike simple aliphatic acids, 3-phenylbutanoic acid has an internal nucleophile: the phenyl ring. If you generate the acid chloride and apply heat without the amine present, the molecule can undergo intramolecular Friedel-Crafts acylation , cyclizing to form 3-methyl-1-indanone .

Visualizing the Competition:

IndanoneRisk Acid 3-Phenylbutanoic Acid AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2, Reflux Amide Target: 3-Phenylbutanamide AcidCl->Amide Route A: + Amine (Fast) Indanone Byproduct: 3-Methyl-1-indanone AcidCl->Indanone Route B: Heat/Lewis Acid (No Amine Present)

Caption: Figure 1. The kinetic competition between intermolecular amidation (desired) and intramolecular cyclization (undesired).

Troubleshooting Guide:

  • Q: How do I prevent Indanone formation?

    • A: Avoid Lewis acids (like

      
      ) during the amidation step. If using 
      
      
      
      , remove excess thionyl chloride under vacuum at low temperature (<40°C) . Do not distill the acid chloride at high temperatures. Add the amine immediately after activation.
  • Q: Can I use Oxalyl Chloride instead?

    • A: Yes. It activates at room temperature (with catalytic DMF), reducing the thermal energy available for the cyclization pathway.

Module C: Regioselectivity (Friedel-Crafts Origins)

For users synthesizing the precursor acid.

If you are synthesizing the 3-phenylbutanoic acid backbone yourself via Friedel-Crafts alkylation of benzene with crotonic acid (or crotonamide), you face Regio-isomerism .

The Data:

Catalyst SystemMajor ProductSide Product (Impurity)

/ HCl
3-phenylbutanoic acid (Desired)2-phenylbutanoic acid (<5%)
Zeolites / High T 3-phenylbutanoic acidPoly-alkylated benzene (Heavy oligomers)

Purification Protocol: If your starting material contains the 2-phenyl isomer, it will carry through to the amide.

  • Action: Recrystallize the acid precursor from Hexane/Ethyl Acetate before attempting amidation. Separation of the amide isomers is significantly more difficult than separation of the acid isomers.

FAQ: Expert Troubleshooting

Q: My LCMS shows a mass of [2M+Na]+. Is this a dimer? A: Likely yes. This is often the Symmetrical Anhydride .

  • Cause: Excess acid chloride reacting with unreacted acid, or insufficient amine.

  • Fix: Ensure your Amine:Acid ratio is >1.1 : 1.0. Use a nucleophilic catalyst like DMAP (5 mol%) to accelerate the amine attack on the anhydride.

Q: I am worried about racemization. Is the 3-position stable? A: The chiral center in 3-phenylbutanoic acid is at the


-position .
  • Analysis: Unlike

    
    -amino acids, which racemize via oxazolone formation, the 
    
    
    
    -center is chemically robust during standard amidation. It does not have an acidic proton adjacent to the activated carbonyl.
  • Verdict: You do not need to take extreme precautions against racemization (like avoiding base) unless you are subjecting the molecule to extreme radical conditions.

Decision Matrix: Choosing Your Route

Use this logic flow to select the optimal protocol for your specific constraints.

DecisionTree Start Start: Select Synthesis Scale ScaleSmall Small Scale (<1g) High Purity Required Start->ScaleSmall ScaleLarge Large Scale (>100g) Cost Sensitive Start->ScaleLarge Coupling Use Coupling Agent (EDC/HATU) ScaleSmall->Coupling AcidCl Use Acid Chloride (SOCl2 or Oxalyl Cl) ScaleLarge->AcidCl CheckSteric Is Amine Sterically Hindered? Coupling->CheckSteric UseHATU Use HATU/DIEA (High Cost, High Yield) CheckSteric->UseHATU Yes UseEDC Use EDC/HOBt (Easy Workup) CheckSteric->UseEDC No Result Result: 3-Phenylbutanamide UseHATU->Result UseEDC->Result CheckTemp Control Temperature AcidCl->CheckTemp Avoid >50°C (Prevents Indanone) CheckTemp->Result

Caption: Figure 2. Strategic decision tree for minimizing side reactions based on scale and substrate hindrance.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[1][2][3][4][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(3,4-dichlorophenyl)-3-phenylbutanamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with sterically hindered amide coupling reactions, specifically in the synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing low to no yield when coupling 3-phenylbutanoic acid with 3,4-dichloroaniline using standard carbodiimide reagents like EDC or DCC?

Answer:

This is a classic case of steric hindrance negatively impacting a standard amide coupling protocol. The formation of N-(3,4-dichlorophenyl)-3-phenylbutanamide involves a sterically demanding carboxylic acid (3-phenylbutanoic acid) and a moderately hindered, electron-deficient aniline (3,4-dichloroaniline).

The Underlying Problem: Steric Clash

Standard carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then attacked by the amine to form the amide bond.

However, in this specific reaction, two steric factors are at play:

  • The Carboxylic Acid: The phenyl group on the beta-carbon of 3-phenylbutanoic acid creates significant bulk around the carbonyl group.

  • The Aniline: The two chlorine atoms on the aniline ring, particularly the one at the 3-position (ortho to the amine), create a crowded environment around the nitrogen atom.

This combined steric bulk makes it difficult for the amine to approach the activated carboxylic acid intermediate at the correct angle for nucleophilic attack, leading to a slow or failed reaction.[3][4][5] The bulky groups on DCC can further exacerbate this issue.[1]

Troubleshooting Workflow: Low Yield with Carbodiimides

start Low/No Yield with EDC or DCC q1 Are you using an additive like HOBt or NHS? start->q1 sol1 Incorporate HOBt or NHS to form a more stable, less hindered active ester intermediate. q1->sol1 No q2 Is the reaction still sluggish? q1->q2 Yes sol1->q2 sol2 Switch to a more potent coupling reagent designed for hindered substrates (see FAQ 2). q2->sol2 end Improved Yield sol2->end

Caption: Decision tree for troubleshooting low yields in hindered couplings.

FAQ 2: My reaction is stalling. What alternative coupling reagents are more effective for hindered substrates?

Answer:

When steric hindrance is the primary obstacle, switching to a more powerful class of coupling reagents is the most effective strategy. Aminium/uronium and phosphonium salt-based reagents are designed to generate highly reactive activated esters that can overcome significant steric barriers.[6]

Recommended Reagents for Hindered Couplings:

These reagents form active esters with leaving groups like HOBt, HOAt, or Oxyma, which are more reactive and can facilitate the difficult coupling. HATU is often considered one of the most effective for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

Reagent NameClassActivating GroupKey Advantages for Hindered Couplings
HATU Aminium SaltOAt esterHigh reactivity, fast kinetics, reduced racemization.[7]
HBTU/TBTU Aminium SaltOBt esterVery efficient, though slightly less reactive than HATU.[7]
COMU Aminium SaltOxyma esterHigh reactivity, comparable to HATU, with non-explosive byproducts.[8]
PyBOP Phosphonium SaltOBt esterEffective for hindered couplings, particularly in peptide synthesis.[6]

Experimental Protocol: General Procedure Using HATU

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-phenylbutanoic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or CH3CN).[9]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 - 3.0 eq).[8][9]

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the activated OAt-ester.

  • Amine Addition: Add 3,4-dichloroaniline (1.2 eq) to the reaction mixture.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion, but should be used cautiously.[10]

  • Work-up: Upon completion, perform a standard aqueous work-up followed by purification via column chromatography.

FAQ 3: I've tried stronger coupling reagents with limited success. Are there fundamentally different approaches to forming this hindered amide bond?

Answer:

Yes. When even potent coupling reagents fail, it's time to consider alternative synthetic strategies that avoid the direct coupling of a carboxylic acid and an amine. These methods often involve converting the carboxylic acid into a more reactive intermediate in a separate step.

Alternative Strategy 1: Acyl Fluoride Intermediate

Acyl fluorides are highly reactive acylating agents that are less sterically demanding than other activated esters.[11] This method can be highly effective for coupling both sterically hindered substrates and electron-deficient amines.[10]

Workflow for Acyl Fluoride Mediated Coupling

cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Formation Acid 3-Phenylbutanoic Acid AcylFluoride 3-Phenylbutanoyl Fluoride (in situ) Acid->AcylFluoride + FluorinatingAgent Fluorinating Agent (e.g., TFFH, BTFFH) FluorinatingAgent->AcylFluoride Product N-(3,4-dichlorophenyl) -3-phenylbutanamide AcylFluoride->Product Coupling Amine 3,4-Dichloroaniline Amine->Product + Base (e.g., DIPEA)

Caption: Two-step workflow for amide synthesis via an acyl fluoride intermediate.

Protocol Highlights:

  • Fluorinating Agents: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are used to generate the acyl fluoride in situ under mild conditions.[10][11]

  • Solvent: Dichloromethane (DCM) is often a better solvent than DMF for the formation of the acyl fluoride, as it is faster and less prone to hydrolysis.[10]

  • Temperature: The coupling step may require elevated temperatures to overcome the energy barrier.[10]

Alternative Strategy 2: Acyl Chloride Intermediate

While requiring harsher conditions, converting the carboxylic acid to an acyl chloride is a classic and robust method for activating it towards nucleophilic attack by a weak nucleophile like 3,4-dichloroaniline.

  • Acyl Chloride Formation: React 3-phenylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12] This step should be performed in an inert solvent (e.g., DCM) and the excess reagent removed under vacuum.

  • Coupling: The crude acyl chloride is then slowly added to a solution of 3,4-dichloroaniline and a base (like triethylamine or pyridine) in an inert solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

FAQ 4: How do solvent and temperature selection impact this hindered coupling reaction?

Answer:

Solvent and temperature are critical parameters that can significantly influence the outcome of a sterically hindered reaction.

Solvent Choice: The ideal solvent should fully dissolve all reactants and intermediates. For hindered couplings, polar aprotic solvents are generally preferred.

  • NMP (N-Methyl-2-pyrrolidone): Often considered superior to DMF for its excellent solvating properties, which can help prevent aggregation and keep reactants in solution.[6]

  • DMF (Dimethylformamide): A very common and effective solvent for amide couplings.

  • CH₃CN (Acetonitrile): Can be a good choice, especially when using HATU.[9]

  • DCM (Dichloromethane): Less polar, but can be advantageous when forming acyl halide intermediates to minimize side reactions.[10]

Temperature Optimization: Steric hindrance increases the activation energy of the reaction, meaning more energy is required for the coupling to occur.

  • Room Temperature: Always start at room temperature. Many modern, high-potency coupling reagents can facilitate the reaction without heat.

  • Gentle Heating: If the reaction is sluggish, cautiously increasing the temperature to 40-60 °C can significantly increase the reaction rate.

  • Caution: Be aware that elevated temperatures can increase the risk of side reactions and, if chiral centers are present, racemization. Monitor the reaction closely.[6] Microwave-assisted synthesis can be a highly effective method for applying controlled heating to drive difficult reactions to completion quickly.[13]

References
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. The University of Toronto. Retrieved February 17, 2026, from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved February 17, 2026, from [Link]

  • Saki, M., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry, 79(19), 9093-9102.
  • Royal Society of Chemistry. (n.d.). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved February 17, 2026, from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). metal-free synthesis strategies towards amide bond formation: review. Retrieved February 17, 2026, from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. Retrieved February 17, 2026, from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11654-11657.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 17, 2026, from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. Retrieved February 17, 2026, from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(29), 6934-6945.
  • de Figueiredo, R. M. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Organic & Biomolecular Chemistry, 13(3), 657-674.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved February 17, 2026, from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved February 17, 2026, from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 856.
  • Lawrie, K. W. M. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 504.
  • ResearchGate. (2016, March 17). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. Retrieved February 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • EPFL. (n.d.). Synthesis Problems. LCSO. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Stability Optimization for N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-(3,4-dichlorophenyl)-3-phenylbutanamide is a lipophilic N-aryl amide often utilized as a structural intermediate in agrochemical synthesis or as a probe in hydrophobic binding assays. Its stability in solution is governed by three critical factors: hydrolytic susceptibility of the amide bond, photolability of the dichloroaniline moiety, and low aqueous solubility (LogP ~3.77).

This guide provides self-validating protocols to maintain compound integrity during experimental workflows.

Physicochemical Profile
PropertyValueImplication for Stability
CAS Number 2150-95-0Reference identity.[1]
LogP (Octanol/Water) ~3.77High lipophilicity; prone to precipitation in aqueous buffers >1% organic phase.
Functional Group Secondary AmideSusceptible to acid/base hydrolysis (

is pH dependent).
Reactive Moiety 3,4-DichloroanilineLeaving group upon hydrolysis; highly photosensitive and toxic.
Chirality C3 (Butanamide chain)Potential for racemization under strong basic conditions (

).

The Stability Matrix: Troubleshooting & FAQs

This section addresses specific failure modes observed in the laboratory.

Q1: My solution developed a yellow/orange tint after 24 hours. Is it still usable?

Status: CRITICAL FAILURE (Do Not Use) Root Cause: Photodegradation. While the parent amide is relatively photostable, trace hydrolysis releases 3,4-dichloroaniline (3,4-DCA) . Under UV or ambient light, 3,4-DCA undergoes oxidative dimerization to form 3,3',4,4'-tetrachloroazobenzene (TCAB) , which is intensely colored and highly toxic (chloracnegenic).

Corrective Action:

  • Discard the colored solution immediately as hazardous waste.

  • Protocol Adjustment: All future handling must occur under amber light or in amber glassware.

  • Validation: Check the "Zero-Order" degradation rate. If color appears <4 hours, check your solvent for peroxide contamination (common in aged THF or PEG).

Q2: I see a fine white precipitate upon diluting my DMSO stock into PBS (pH 7.4).

Status: SOLUBILITY CRASH Root Cause: The "Solvent Shock" phenomenon. With a LogP of ~3.8, the molecule is practically insoluble in water (<1 mg/L). Rapid addition of a concentrated DMSO stock to an aqueous buffer creates a supersaturated zone, forcing the compound to crash out as amorphous aggregates before it can disperse.

Corrective Action:

  • Use the "Step-Down" Dilution Method:

    • Step 1: Dissolve compound in 100% DMSO (Stock A).

    • Step 2: Dilute Stock A 1:10 into PEG-400 or Propylene Glycol (Intermediate Stock B).

    • Step 3: Slowly titrate Stock B into the vortexing aqueous buffer.

  • Add a Surfactant: Incorporate 0.1% Tween-80 or 5% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    into the PBS before adding the compound. This creates inclusion complexes that shield the hydrophobic phenyl groups.
Q3: HPLC analysis shows a new peak at RRT 0.45 after storage at pH 2.0.

Status: ACID HYDROLYSIS Root Cause: Amide bond scission. N-aryl amides are less stable than alkyl amides due to the electron-withdrawing effect of the dichlorophenyl ring, which makes the carbonyl carbon more electrophilic. At pH < 3, the mechanism shifts to acid-catalyzed hydrolysis, cleaving the bond to yield 3-phenylbutanoic acid and 3,4-dichloroaniline.

Corrective Action:

  • Buffer Adjustment: Maintain pH between 6.0 and 8.0 .

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Store acidic samples at -20°C immediately if analysis is delayed.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic cascade of failure. Note that the formation of TCAB (orange/brown) is irreversible and toxicity-relevant.

StabilityPathways Amide Parent Compound N-(3,4-dichlorophenyl)-3-phenylbutanamide Hydrolysis Hydrolysis (pH < 4 or pH > 9) Amide->Hydrolysis Slow AcidProduct 3-Phenylbutanoic Acid Hydrolysis->AcidProduct Aniline 3,4-Dichloroaniline (Toxic Intermediate) Hydrolysis->Aniline Light UV/Vis Light (Oxidation) Aniline->Light Fast AzoDimer TCAB (Azo Dimer) (Colored/Toxic) Light->AzoDimer Dimerization

Figure 1: Degradation cascade showing the critical hydrolysis step followed by the photo-oxidative formation of the toxic azo-dimer.

Validated Formulation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this for long-term storage (-20°C).

  • Weighing: Weigh the solid in a minimal-light environment.

  • Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Why: Water content in DMSO promotes slow hydrolysis even at -20°C.

  • Dissolution: Vortex for 30 seconds. Inspect visually for "schlieren" lines (indicating incomplete mixing).

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Argon purge headspace if possible.

Protocol B: Aqueous Assay Preparation (100 µM)

Use this for immediate biological assays.

Reagents:

  • Stock Solution (from Protocol A).

  • Carrier Buffer: PBS pH 7.4 containing 20% w/v HP

    
    CD  (Hydroxypropyl-beta-cyclodextrin).
    

Procedure:

  • Pre-warm the Carrier Buffer to 37°C to lower viscosity and enhance inclusion kinetics.

  • While vortexing the Carrier Buffer vigorously, inject the DMSO stock solution (1% v/v final concentration).

    • Note: Do not exceed 1% DMSO to avoid solvent toxicity in cell assays, though the compound stays soluble up to 5% DMSO.

  • Validation Step: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Measure the supernatant absorbance at 250 nm. If absorbance drops >5% compared to the pre-spin sample, precipitation has occurred.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in real-time.

TroubleshootingTree Start Observation: Sample Instability CheckType What is the visible symptom? Start->CheckType Precip Cloudiness / Particulates CheckType->Precip Color Yellow / Brown Color CheckType->Color SolventCheck Is Organic Solvent > 1%? Precip->SolventCheck AddCyclo Action: Add Cyclodextrin or Increase DMSO SolventCheck->AddCyclo No CheckConc Action: Reduce Concentration (Below Solubility Limit) SolventCheck->CheckConc Yes LightCheck Was sample exposed to light? Color->LightCheck Discard Action: DISCARD SAMPLE (Toxic TCAB formation) LightCheck->Discard Yes CheckpH Check pH (Hydrolysis Risk) LightCheck->CheckpH No CheckpH->Discard If pH < 4 or > 9

Figure 2: Diagnostic logic for identifying solubility vs. chemical degradation issues.

References

  • Amide Hydrolysis Kinetics

    • Title: The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[2][3]

    • Source: The Royal Society of Chemistry / NIH (2019).
    • Relevance: Establishes the "scission" vs.
    • URL:[Link]

  • Photostability of Dichloroanilines

    • Title: Degradation of 4-Chlorophenol, 3,4-Dichloroaniline, and 2,4,6-Trinitrotoluene in an Electrohydraulic Discharge Reactor.
    • Source: Environmental Science & Technology (ACS Public
    • Relevance: Documents the oxidative degradation and photolysis r
    • URL:[Link]

  • Solubility Enhancement (Cyclodextrins)

    • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs (Focusing on Fenretinide/Amides).
    • Source: Hilaris Publisher / Journal of Drug Delivery.
    • Relevance: Validates the use of Cyclodextrins and surfactants for stabilizing lipophilic N-aryl amides in aqueous solution.
    • URL:[Link]

  • Toxicity of Degradation Products (TCAB)

    • Title: Tetrachloroazobenzene in 3,4-Dichloroaniline and Its Herbicidal Derivatives.[4]

    • Source: Archives of Environmental Health.[4]

    • Relevance: Confirms the formation of toxic azo-dimers from 3,4-dichloroaniline, necessit
    • URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for N-(3,4-dichlorophenyl)-3-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial step of catalyst concentration in this amide bond formation. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. Could the catalyst concentration be the primary issue?

A: Yes, suboptimal catalyst concentration is a very common reason for low yields in amide synthesis. Both too little and too much catalyst can negatively impact the outcome.

  • Insufficient Catalyst: With a low catalyst loading, the reaction rate will be slow, potentially leading to incomplete conversion of your starting materials within a practical timeframe. The principles of collision theory suggest that a lower concentration of catalyst molecules leads to fewer effective collisions with reactant molecules, thus slowing down the reaction.[1]

  • Excessive Catalyst: While it may seem counterintuitive, an excess of catalyst can also be detrimental. High catalyst loading can lead to the formation of undesired by-products through side reactions.[1][2] In some cases, catalyst aggregation at high concentrations can reduce the number of available active sites, thereby decreasing the overall reaction rate.[1]

Troubleshooting Steps:

  • Establish a Baseline: If you haven't already, run the reaction with a standard, literature-recommended catalyst loading for similar amide couplings. For many boronic acid-catalyzed amidations, a starting point of 1-5 mol% is common.[3]

  • Systematic Screening: Perform a systematic screen of the catalyst concentration. A suggested range to investigate would be from 0.5 mol% to 15 mol%. It is crucial to only vary the catalyst concentration while keeping all other reaction parameters (temperature, solvent, reactant stoichiometry, and reaction time) constant.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of the desired product at different time points for each catalyst concentration. This will help you determine the optimal catalyst loading for achieving the highest yield in the shortest reasonable time.

Q2: I'm observing the formation of significant side products. How can adjusting the catalyst concentration help mitigate this?

A: Side product formation is often a result of the catalyst promoting alternative reaction pathways. The concentration of the catalyst can directly influence the selectivity of the reaction.

Common Side Reactions in the Synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide:

  • Anhydride Formation: The carboxylic acid (3-phenylbutanoic acid) can react with itself, especially at higher temperatures and catalyst concentrations, to form an anhydride. This anhydride may then react with the amine, but it also represents a loss of the primary starting material.

  • Polysubstitution/Acylation of the Product: While less common for this specific product, in some cases, the newly formed amide can undergo further reactions if the conditions are too harsh.

  • Reaction with Solvent: Depending on the solvent used, the catalyst might promote reactions involving the solvent molecules.

How Catalyst Concentration Affects Selectivity:

A higher catalyst concentration can accelerate the desired reaction, but it may also disproportionately accelerate undesired side reactions.[2] Finding the "sweet spot" where the rate of the desired amide formation is maximized relative to the rates of side reactions is key. Catalysts can lower the activation energy for the desired reaction, making side reactions less favorable by comparison and thus improving the yield.[4]

Experimental Approach to Enhance Selectivity:

  • Lower the Catalyst Concentration: Begin by systematically lowering the catalyst concentration from your current conditions. This will often slow down the side reactions more significantly than the desired amidation.

  • Temperature Optimization: In conjunction with adjusting catalyst loading, consider lowering the reaction temperature. Many side reactions have higher activation energies than the desired reaction and will be more significantly affected by a decrease in temperature.

  • Analyze By-products: If possible, identify the major side products. Understanding their structure can provide valuable clues about the undesired reaction pathways and help in devising a more targeted strategy to prevent their formation.

Q3: What type of catalyst is recommended for the synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide, and what is the proposed mechanism?

A: For the direct dehydrative condensation of a carboxylic acid (3-phenylbutanoic acid) and an amine (3,4-dichloroaniline), boron-based Lewis acid catalysts are highly effective.[5] These include boronic acids (e.g., arylboronic acids), boric acid, and borate esters.[5] They offer a greener alternative to traditional coupling reagents, which often generate significant waste.

Proposed Catalytic Cycle (using a boronic acid catalyst):

The generally accepted mechanism involves the activation of the carboxylic acid by the boronic acid catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle for Boronic Acid-Catalyzed Amidation Reactants 3-Phenylbutanoic Acid + 3,4-Dichloroaniline Intermediate1 Acylboronate Intermediate Reactants->Intermediate1 + Catalyst - H₂O Catalyst R-B(OH)₂ (Catalyst) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + 3,4-Dichloroaniline Product N-(3,4-dichlorophenyl)-3-phenylbutanamide + H₂O Intermediate2->Product - Catalyst

Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.

Explanation of the Cycle:

  • Activation: The boronic acid catalyst reacts with the carboxylic acid to form a reactive acylboronate intermediate, with the elimination of a molecule of water.[6]

  • Nucleophilic Attack: The amine (3,4-dichloroaniline) then acts as a nucleophile and attacks the carbonyl carbon of the activated acylboronate intermediate, forming a tetrahedral intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the desired amide product and regenerating the boronic acid catalyst, which can then participate in another catalytic cycle.

Q4: My reaction seems to stall before reaching completion. Could this be related to catalyst deactivation?

A: Yes, catalyst deactivation is a possible cause for incomplete reactions. Several factors can lead to the deactivation of the catalyst during the reaction.

Potential Causes of Catalyst Deactivation:

  • Water: The direct amidation reaction produces water as a byproduct.[5] An accumulation of water can hydrolyze the active catalytic species or the activated intermediate, rendering the catalyst inactive.

  • Strongly Coordinating Species: Impurities in the starting materials or solvent, or even the product itself, could potentially bind strongly to the catalyst's active site, preventing it from participating in the catalytic cycle.

  • Thermal Degradation: If the reaction is run at a high temperature for an extended period, the catalyst itself might degrade.

Troubleshooting Catalyst Deactivation:

  • Water Removal: The most common strategy is to remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent like toluene can effectively remove water from the reaction mixture.[3]

    • Molecular Sieves: Adding activated molecular sieves to the reaction can sequester the water produced.[6]

  • Purity of Reagents: Ensure that your starting materials and solvent are of high purity and are anhydrous.

  • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active catalyst.

  • Catalyst Loading: While excessive catalyst can be problematic, a very low loading might be more susceptible to complete deactivation by trace amounts of impurities or water. A modest increase in catalyst loading might overcome this.

Q5: How do I practically set up an experiment to optimize catalyst concentration?

A: A systematic approach is essential for efficiently optimizing the catalyst concentration. Here is a detailed experimental protocol for a parallel screening experiment.

Experimental Protocol: Catalyst Concentration Screening

Objective: To determine the optimal catalyst concentration for the synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide.

Materials:

  • 3-Phenylbutanoic acid

  • 3,4-Dichloroaniline

  • Boronic acid catalyst (e.g., Phenylboronic acid)

  • Anhydrous toluene

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and appropriate eluent system

  • Analytical balance

Procedure:

  • Prepare a Stock Solution of Reactants: To ensure consistency across all reactions, prepare a stock solution containing 3-phenylbutanoic acid and 3,4-dichloroaniline in a 1:1.05 molar ratio in anhydrous toluene.

  • Set up Reaction Vials: In a series of reaction vials, add the appropriate amount of the boronic acid catalyst to achieve the desired mol% (e.g., 0.5, 1, 2, 5, 10, 15 mol%).

  • Initiate Reactions: Add an equal volume of the reactant stock solution to each vial.

  • Reaction Conditions: Place all vials in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., reflux in toluene).

  • Monitor Progress: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Analysis: Once the reactions appear to have reached completion or a plateau, cool the vials to room temperature. Perform an appropriate work-up procedure (e.g., wash with a mild base and brine, dry the organic layer, and concentrate).

  • Determine Yields: Determine the yield of the desired product for each reaction, for instance by isolating the product via column chromatography or by using an internal standard with NMR or HPLC analysis.

Data Presentation:

Summarize your findings in a table for easy comparison:

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Observations
0.524
1.024
2.024
5.024
10.024
15.024

graph TD {
subgraph "Experimental Workflow for Catalyst Optimization"
A[Prepare Reactant Stock Solution] --> B{Set up Parallel Reactions};
B --> C[Vary Catalyst Concentration];
C --> D[Run Reactions under Identical Conditions];
D --> E[Monitor Reaction Progress (TLC, HPLC)];
E --> F[Work-up and Isolate Product];
F --> G[Analyze Yield and Purity];
G --> H[Determine Optimal Catalyst Concentration];
end
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style C fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124
style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style G fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124
style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF

}

Caption: Workflow for optimizing catalyst concentration.

By following this structured approach, you can efficiently identify the optimal catalyst concentration to maximize the yield and purity of your N-(3,4-dichlorophenyl)-3-phenylbutanamide synthesis.

References
  • Sabatini, M. Synthesis of amides using boron catalysts. UCL Discovery. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2023). Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis. Chem. [Link]

  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Physical Sciences, 3(2), 1-11. [Link]

  • Pla-Quintana, A., & Gondal, M. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 18-21. [Link]

  • Does a catalyst change the yield of a product in a reaction?. Quora. [Link]

Sources

Technical Support Center: Solid-State Management of N-(3,4-dichlorophenyl)-3-phenylbutanamide

[1]

Status: Operational Ticket ID: HYGRO-AMIDE-34DC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Addressing Anomalous Hygroscopicity in Lipophilic Amides[1]

Executive Summary & Diagnostic Context

User Problem: You are observing hygroscopic behavior (weight gain, deliquescence, or caking) in N-(3,4-dichlorophenyl)-3-phenylbutanamide .

The Paradox: This molecule contains a 3,4-dichlorophenyl moiety and a phenylbutanamide chain. Structurally, it is highly lipophilic (LogP > 3.5). Theoretical modeling suggests it should be hydrophobic. If it is absorbing moisture, it is likely not the intrinsic molecule, but its solid-state form or purity that is at fault.

This guide addresses the three most common root causes for this anomaly:

  • Amorphous Phase Contamination: The sample is not fully crystalline.

  • Pseudopolymorphism: Formation of channel hydrates.

  • Impurity-Driven Hygroscopicity: Residual polar solvents or salts.[1]

Troubleshooting Guides (Q&A Format)
Issue 1: "My powder turns into a sticky gum upon exposure to ambient air."

Diagnosis: Amorphous Phase Instability. Amides often have high glass transition temperatures (

amorphous solid

Corrective Protocol: Controlled Annealing

  • Verify: Run X-Ray Powder Diffraction (XRPD). A "halo" pattern confirms amorphous content.

  • Remedy: You must induce crystallization.

    • Dissolve the gum in a minimum amount of warm Isopropyl Alcohol (IPA) or Ethanol .

    • Slowly cool to room temperature (do not crash cool).

    • If no crystals form, add a non-solvent like n-Heptane dropwise until turbidity persists.[1]

    • Allow to stand for 24 hours.[2]

Technical Insight: The amide nitrogen and carbonyl oxygen in this molecule are strong Hydrogen bond donors/acceptors. In the amorphous state, these sites are unsatisfied and will bind atmospheric water. In the crystalline state, they form intermolecular H-bonds (amide-to-amide), locking out water.[1]

Issue 2: "TGA shows weight loss, but the molecule is supposed to be anhydrous."

Diagnosis: Channel Hydrate Formation. Even lipophilic amides can form "channel hydrates" where water molecules sit in the crystal lattice voids without bonding strongly. This is common in dichlorophenyl derivatives due to inefficient packing of the bulky chlorine atoms.

differentiation Protocol: TGA vs. DSC

  • Step 1: Run TGA (Thermogravimetric Analysis).

    • Result A: Sharp weight loss >100°C = Solvate/Stoichiometric Hydrate.

    • Result B: Gradual weight loss starting at 40°C = Surface water or Channel Hydrate.

  • Step 2: Run DSC (Differential Scanning Calorimetry) in a crimped pinhole pan.

    • Look for a broad endotherm (desolvation) followed by a sharp melt.

Action: If a hydrate is confirmed and undesirable, switch the crystallization solvent to an anhydrous system (e.g., Toluene/Hexane) to force an anhydrous polymorph.

Issue 3: "Batch A is stable, but Batch B cakes in the drum."

Diagnosis: Impurity-Driven Hygroscopicity. The synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide likely involves 3,4-dichloroaniline and an acid chloride or carboxylic acid.[1]

  • Residual Reagents: Unreacted acid chloride hydrolyzes to HCl, which forms hygroscopic salts with the amide or unreacted aniline.

  • Residual Solvent: Traces of DMF or DMSO (common coupling solvents) are intensely hygroscopic.

Validation Test: Check the pH of a 5% aqueous slurry of your compound.

  • pH < 4: Residual acid/HCl is attracting water.

  • Solution: Recrystallize with a basic wash (NaHCO3) followed by water to remove ionic impurities.

Visual Workflows
Figure 1: Diagnostic Decision Tree for Hygroscopicity

Use this logic flow to determine the root cause of moisture uptake.

Hygroscopicity_DiagnosisStartProblem: Sample Absorbs MoistureXRPDStep 1: Run XRPDStart->XRPDAmorphousResult: Halo Pattern(Amorphous)XRPD->AmorphousNo PeaksCrystallineResult: Sharp Peaks(Crystalline)XRPD->CrystallinePeaks PresentDSCStep 2: Run DSC/TGAAmorphous->DSCConfirm TgCrystalline->DSCDesolvationWeight loss < 100°C?Broad Endotherm?DSC->DesolvationHydrateDiagnosis: Channel Hydrateor SolvateDesolvation->HydrateYesSurfaceDiagnosis: Surface Adsorptionor ImpuritiesDesolvation->SurfaceNoPurityCheckStep 3: Check Purity(HPLC / Residual Solvents)Surface->PurityCheckSaltCause: Hygroscopic Impurities(Salts/DMF/DMSO)PurityCheck->SaltHigh ImpuritiesParticleCause: Nano-particles(High Surface Area)PurityCheck->ParticleHigh Purity

Caption: Diagnostic logic flow for identifying the source of moisture uptake in lipophilic amides.

Figure 2: Recrystallization Protocol for Stability

Standardized workflow to ensure a non-hygroscopic, crystalline form.

Recrystallization_WorkflowInputCrude Amide(Hygroscopic)Dissolve1. Dissolve in IPA(60°C)Input->DissolveFilter2. Hot Filtration(Remove Seeds)Dissolve->FilterCool3. Slow Cool to 25°C(Rate: 5°C/hour)Filter->CoolAntisolvent4. Add Heptane(If yield low)Cool->AntisolventOptionalIsolate5. Filtration & Drying(Vacuum, 40°C)Cool->IsolateAntisolvent->IsolateFinalStable Crystalline FormIsolate->Final

Caption: Optimized recrystallization pathway to eliminate amorphous content and reject hygroscopic impurities.

Quantitative Data & Specifications

Table 1: Hygroscopicity Classification (Eur. Ph. Criteria) Use this table to classify your DVS (Dynamic Vapor Sorption) results.

ClassificationWeight Increase (at 80% RH, 25°C)Implication for N-(3,4-dichlorophenyl)-3-phenylbutanamide
Non-Hygroscopic < 0.2%Target State. This is the expected behavior for the pure crystalline form.[1]
Slightly Hygroscopic 0.2% – 2.0%Acceptable. Likely surface adsorption due to particle size (micronization).
Hygroscopic 2.0% – 15.0%Fail. Indicates amorphous content or significant hydrate formation.
Very Hygroscopic > 15.0%Critical Fail. Likely gross contamination (salts) or deliquescent amorphous phase.

Table 2: Recommended Solvent Systems Based on the lipophilic nature of the dichlorophenyl moiety.

Solvent SystemPurposeRisk Profile
Ethanol / Water (90:10) Bulk CrystallizationMedium. Water may induce hydrate formation if cooling is too fast.[1]
Isopropyl Alcohol (IPA) Polymorph ControlLow. Excellent for forming stable anhydrous crystals.
Toluene / Heptane Anhydrous ProcessingVery Low. Best for strictly avoiding hydration, but harder to dry (residual toluene).
DMF / DMSO SynthesisHigh. Difficult to remove; trace amounts cause severe hygroscopicity.
Experimental Protocol: Dynamic Vapor Sorption (DVS)

To definitively categorize the material, follow this standard operating procedure.

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying Cycle: Equilibrate at 0% RH (Relative Humidity) for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Increase RH from 0% to 90% in 10% steps.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Desorption Scan: Decrease RH from 90% to 0%.

  • Analysis:

    • Hysteresis: If the desorption curve does not match the sorption curve, water is trapped inside the lattice (hydrate) or the sample has converted from amorphous to crystalline during the test.

References
  • Newman, A. (2015). Chemical Engineering in the Pharmaceutical Industry: Active Pharmaceutical Ingredients. John Wiley & Sons.[3] Link[1]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. Link

  • European Pharmacopoeia (Ph.[2] Eur.) . 5.11. Characters Section in Monographs. (Standard for hygroscopicity classification). Link[1]

  • Tong, P., & Zografi, G. (2002). "Mechanisms of moisture absorption by amorphous pharmaceutical solids." Journal of Pharmaceutical Sciences. (Foundational text on amorphous hygroscopicity). Link

  • Byrn, S. R., et al. (2017). Solid-State Chemistry of Drugs. SSCI, Inc.[3] (The authoritative text on drug solid-state properties).[1] Link

Technical Support Center: Stability & Impurity Profiling of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Subject: Degradation Chemistry & Analytical Troubleshooting Reference ID: TS-DCA-PB-2024

Introduction: The Stress Testing Landscape

Welcome to the technical support hub for N-(3,4-dichlorophenyl)-3-phenylbutanamide . As a researcher, you are likely investigating this compound as a pharmaceutical intermediate or an agrochemical analog (structurally related to phenylurea/amide herbicides like Propanil or Chlorproguanil).

This guide addresses the intrinsic stability of the amide linkage and the toxicity risks associated with its primary degradation product, 3,4-dichloroaniline (3,4-DCA) .

Part 1: Diagnostic Decision Tree

Before altering your method, use this flow to identify your degradation issue.

TroubleshootingTree Start Observation: New Impurity Peak Cond1 Condition: Acidic/Basic Stress? Start->Cond1 Low pH / High pH Cond2 Condition: Oxidative/Light Stress? Start->Cond2 H2O2 / UV Light Result1 Suspect: Hydrolysis Product: 3,4-Dichloroaniline (DCA) Cond1->Result1 Result2 Suspect: Dimerization Product: TCAB (Azo-dimer) Cond2->Result2 Major Pathway Result3 Suspect: Ring Hydroxylation Product: Chloro-aminophenols Cond2->Result3 Minor Pathway Action1 Action: Check RRT ~0.3-0.5 Confirm w/ 3,4-DCA Std Result1->Action1 Action2 Action: Check for Yellowing Monitor m/z 320+ Result2->Action2

Caption: Diagnostic logic for identifying degradation pathways based on stress conditions.

Part 2: Troubleshooting Guides (Q&A)

Module A: Hydrolytic Degradation (The Primary Pathway)

Q: I am observing a new peak at RRT ~0.45 during acid stress testing (0.1 N HCl). It has a distinct UV spectrum. What is it?

A: You are almost certainly observing the cleavage of the amide bond. The molecule N-(3,4-dichlorophenyl)-3-phenylbutanamide is an anilide . Under hydrolytic stress (acid or base), the amide bond breaks to release the amine and the acid.[1]

  • Degradant 1 (The Amine): 3,4-Dichloroaniline (3,4-DCA).[2][3][4][5][6][7][8][9]

    • Characteristics: Basic, UV active (distinct aniline absorption), and significantly more polar than the parent.

    • Toxicity:High. 3,4-DCA is a known nephrotoxin and environmental pollutant.

  • Degradant 2 (The Acid): 3-Phenylbutanoic acid.

    • Characteristics: Acidic.[1][6][10] Detection depends on your UV wavelength (weak chromophore compared to the aniline).

The Mechanism: The carbonyl carbon is attacked by water (catalyzed by H+ or OH-), expelling the 3,4-dichloroaniline leaving group.

Resolution:

  • Confirm Identity: Inject a standard of 3,4-Dichloroaniline (CAS: 95-76-1) .

  • Mass Balance: If the loss of Parent % does not equal the gain of DCA %, check for volatility. 3,4-DCA is semi-volatile and can sublime during lyophilization or high-vacuum drying steps.

Module B: Oxidative Stress & "The Yellow Impurity"

Q: During peroxide stressing (3% H2O2), my solution turned yellow/orange, and I see a late-eluting hydrophobic impurity. What is happening?

A: You are likely generating azo-dimers , a critical safety concern. Anilines released during degradation are highly susceptible to oxidation. 3,4-DCA can dimerize to form 3,3',4,4'-Tetrachloroazobenzene (TCAB) .

  • Why it matters: TCAB is structurally similar to dioxin and is a potent Ahr receptor agonist (genotoxic potential).

  • Visual Cue: Azo compounds are strongly colored (yellow/orange).

  • Chromatography: TCAB is highly lipophilic and will elute after the parent compound in reverse-phase LC.

Resolution:

  • Monitor m/z: Look for a mass of approx 320-322 Da (Dimer of DCA minus 4 hydrogens).

  • Limit Stress: If you see this, your oxidative conditions may be too harsh (unrealistic), forcing secondary reactions of the primary degradant.

Module C: Analytical Method Troubleshooting

Q: The 3,4-DCA peak tails significantly or co-elutes with the solvent front. How do I fix the separation?

A: 3,4-DCA is a weak base (pKa ~3.0). Its retention is highly pH-dependent.

Troubleshooting Table:

SymptomRoot CauseSolution
Early Elution / Void Volume Mobile phase pH is too low (< 2.5), keeping DCA fully ionized (protonated).Increase pH to 3.5 - 4.5 (Ammonium Acetate buffer) to increase retention.
Peak Tailing Interaction of the amine with residual silanols on the column.Use a base-deactivated column (e.g., C18 with end-capping) or add 5-10 mM Triethylamine (TEA) as a modifier.
Co-elution with Parent Insufficient selectivity.Change organic modifier from Acetonitrile to Methanol (changes selectivity for phenyl rings).

Part 3: Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the molecule under ICH Q1A(R2) stress conditions.

DegradationPathway Parent Parent Molecule N-(3,4-dichlorophenyl)-3-phenylbutanamide DCA Primary Degradant (Toxic) 3,4-Dichloroaniline (CAS 95-76-1) Parent->DCA Hydrolysis (Acid/Base/Enzyme) Acid Acid Degradant 3-Phenylbutanoic Acid Parent->Acid + H2O Hydroxyl Hydroxylated Species N-(3,4-dichloro-6-hydroxyphenyl)... Parent->Hydroxyl Oxidation (Ring Hydroxylation) TCAB Secondary Impurity (Genotoxic) 3,3',4,4'-Tetrachloroazobenzene (Azo Dimer) DCA->TCAB Oxidation (H2O2 / Peroxide)

Caption: Primary hydrolytic pathway yielding 3,4-DCA and secondary oxidative pathway yielding azo-dimers.

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Simultaneous quantification of Parent and 3,4-DCA.

1. Sample Preparation:

  • Solvent: Acetonitrile:Water (80:20). Note: Avoid methanol if transesterification is suspected, though unlikely here.

  • Concentration: 0.5 mg/mL (Parent).

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar degradants)

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B (Elute Parent & Dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (General), 210 nm (Acid detection).

    • MS (ESI+): Scan range 100–600 m/z.

3. MS Monitoring Targets (ESI+):

AnalytePrecursor Ion [M+H]+Fragment Ions (Quant/Qual)Notes
Parent 308.08 (approx)161.0 (DCA fragment)Chlorine isotope pattern is critical (M, M+2, M+4).
3,4-DCA 162.0127.0 (Loss of Cl)Distinct 2-Cl isotope pattern (9:6:1).
TCAB (Dimer) 321.0161.0Elutes after parent.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[11][12] International Council for Harmonisation.

  • U.S. Environmental Protection Agency. (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water (LC-MS/MS). EPA Archive.

  • National Center for Biotechnology Information. (2025). 3,4-Dichloroaniline (Compound Summary).[2][3][4][5][6][7][13] PubChem.[13]

  • Wang, S., et al. (2012).[8] Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa.[8] Environmental Science and Pollution Research.

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural elucidation and differentiation of N-(3,4-dichlorophenyl)-3-phenylbutanamide , a specific impurity and potential metabolite encountered in the analysis of 3,4-dichloroaniline-based agrochemicals and pharmaceuticals.

Executive Summary & Compound Identity

Subject: N-(3,4-dichlorophenyl)-3-phenylbutanamide CAS: Not widely listed (Custom/Impurity) | Formula:


Exact Mass:  307.0531 Da (

) Context: This compound represents a lipophilic amide impurity formed by the condensation of 3,4-dichloroaniline (a degradation product of herbicides like Propanil, Diuron, and Linuron) with 3-phenylbutanoic acid (a chiral acid moiety).
The Analytical Challenge

Differentiation of this compound is critical because it shares the m/z 161/163 (dichloroaniline) signature with numerous regulated pesticides. Unlike simple linear amides, the 3-phenylbutanamide backbone introduces a specific McLafferty rearrangement pathway that mimics the fragmentation of N-(3,4-dichlorophenyl)acetamide, potentially leading to false positives if the parent ion is not isolated.

Experimental Methodology (Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS or GC-MS parameters are recommended. This protocol prioritizes the preservation of the molecular ion to distinguish it from lower molecular weight analogs.

Instrument Configuration
ParameterSpecificationRationale
Ionization Source ESI+ (Electrospray, Positive Mode)Favors protonation

at the amide oxygen/nitrogen.
Collision Gas Argon or NitrogenStandard for CID (Collision Induced Dissociation).
Cone Voltage 20–30 VLow enough to prevent in-source fragmentation of the labile amide bond.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE (15 eV): Preserves

. High CE (45 eV): Forces aromatic ring cleavage.
Mass Analyzer Q-TOF or Triple QuadrupoleHigh resolution required to separate the

isotopic envelope.
Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of reference standard in 1 mL MeOH (LC-MS grade). Dilute to 1 µg/mL in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Direct Infusion: Infuse at 10 µL/min to characterize the precursor ion cluster.

  • Precursor Selection: Select m/z 308.06 (

    
     isotope, 
    
    
    
    ) as the precursor. Note the characteristic 9:6:1 isotopic ratio for the
    
    
    system (m/z 308, 310, 312).
  • Product Ion Scan: Acquire spectra from m/z 50 to 320.

Fragmentation Analysis: The "Product" Performance

The fragmentation of N-(3,4-dichlorophenyl)-3-phenylbutanamide is governed by three competitive pathways: McLafferty Rearrangement , Amide Bond Cleavage , and Benzylic Fragmentation .

Pathway A: The McLafferty Rearrangement (Dominant)

Unlike linear amides, the 3-phenyl substituent activates a specific


-hydrogen transfer.
  • Mechanism: The

    
    -hydrogen on the terminal methyl group (or the phenyl ring) transfers to the carbonyl oxygen via a 6-membered transition state.
    
  • Neutral Loss: Elimination of 2-phenylpropene (118 Da).

  • Resulting Ion: The enol form of N-(3,4-dichlorophenyl)acetamide at m/z 204 (protonated).

  • Significance: This is the Base Peak in many conditions and can be mistaken for the acetamide impurity itself.

Pathway B: Amide Bond Cleavage

Direct inductive cleavage occurs at the C-N bond.

  • Fragment 1: 3,4-Dichloroaniline cation (

    
    ) at m/z 162/164 .
    
  • Fragment 2: 3-Phenylbutanoyl cation (

    
    ) at m/z 147 .
    
  • Secondary Loss: The m/z 147 ion further loses CO (28 Da) to form the 1-phenylpropyl cation (m/z 119).

Pathway C: Benzylic/Tropylium Formation

The phenyl ring on the butyryl chain stabilizes positive charge.

  • Fragment: Tropylium ion (

    
    ) at m/z 91 .[1]
    
  • Fragment: Phenethyl cation (

    
    ) at m/z 105 .
    

Comparison Guide: Product vs. Alternatives

This section objectively compares the spectral signature of the target compound against its closest structural analogs to aid in positive identification.

Comparison Table: Spectral Fingerprints
FeatureTarget: N-(3,4-dichlorophenyl)-3-phenylbutanamide Alternative 1: N-(3,4-dichlorophenyl)butanamide (Linear)Alternative 2: N-(4-chlorophenyl)-3-phenylbutanamide (Mono-Cl)
Precursor (

)
m/z 308 (Cl₂ pattern)m/z 232 (Cl₂ pattern)m/z 274 (Cl₁ pattern)
Base Peak (McLafferty) m/z 204 (Loss of 118 Da: 2-phenylpropene)m/z 204 (Loss of 28 Da: Ethene)m/z 170 (Loss of 118 Da)
Diagnostic Low Mass m/z 91, 105 (Tropylium/Phenethyl)m/z 43 (Propyl)m/z 91, 105
Differentiation Key Neutral Loss of 118 Da is unique. Presence of m/z 105 confirms the branched phenyl chain.Neutral Loss of 28 Da distinguishes the linear chain. Absence of m/z 91/105.Isotopic Pattern (3:1 vs 9:6:1) and mass shift of -34 Da.
Critical Insight: The "False Positive" Trap

Both the Target and Alternative 1 produce the same product ion at m/z 204 (N-(3,4-dichlorophenyl)acetamide).

  • Differentiation: You cannot distinguish them by the product ion alone. You must observe the Precursor Ion (308 vs. 232) or the Neutral Loss (118 vs. 28).

  • Action: If you see m/z 204 in a complex mixture, check for the parent masses 308 and 232 to identify the source.

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the competitive fragmentation pathways, highlighting the critical McLafferty rearrangement that defines this molecule's spectral signature.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 308 (35Cl2) McLafferty_TS 6-Membered Transition State (Gamma-H Transfer) Parent->McLafferty_TS Gamma-H Transfer Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage Inductive Cleavage Fragment_204 McLafferty Product [N-(3,4-dichlorophenyl)acetamide+H]+ m/z 204 McLafferty_TS->Fragment_204 - 118 Da Neutral_118 Neutral Loss: 2-phenylpropene (118 Da) McLafferty_TS->Neutral_118 Fragment_162 3,4-Dichloroaniline Cation [Ar-NH3]+ m/z 162 Amide_Cleavage->Fragment_162 N-C Bond Break Fragment_147 3-Phenylbutanoyl Cation [R-CO]+ m/z 147 Amide_Cleavage->Fragment_147 C-N Bond Break Fragment_105 Phenethyl Cation [Ph-CH-CH3]+ m/z 105 Fragment_147->Fragment_105 - CH2CO (42 Da) Fragment_91 Tropylium Ion [C7H7]+ m/z 91 Fragment_105->Fragment_91 - CH2 (14 Da)

Caption: Competitive fragmentation pathways of N-(3,4-dichlorophenyl)-3-phenylbutanamide (ESI+).

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. [Link]

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 3,4-Dichloroaniline". NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. EPA. (2000).[3] "Assigning Values to Non-detected/Non-quantified Pesticide Residues". Office of Pesticide Programs. [Link]

  • Hibbs, J., et al. (2025). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides". ResearchGate. [Link]

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Validation for Halogenated Amides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: N-(3,4-dichlorophenyl)-3-phenylbutanamide

Executive Summary

In the development of halogenated pharmaceutical intermediates, verifying the identity and purity of N-(3,4-dichlorophenyl)-3-phenylbutanamide (


) presents specific challenges. While classical Elemental Analysis (CHN Combustion) remains the regulatory gold standard for bulk purity, its reliability is often compromised by halogen interference and solvent entrapment.

This guide objectively compares the traditional Combustion Analysis (CHN) method against the modern orthogonal alternative, Quantitative NMR (qNMR) . We provide the precise theoretical calculations, experimental protocols, and a decision framework for accepting or rejecting analytical data.

Part 1: Theoretical Framework & Calculation

Before any experimental validation, the theoretical composition must be established with high precision.

Structural Deconstruction
  • Parent Chain: Butanamide (4 carbons).

  • Substituents:

    • 3-Phenyl: A benzene ring attached to the

      
      -carbon (C3) of the butanamide chain.
      
    • N-(3,4-dichlorophenyl): A 3,4-dichloroaniline moiety forming the amide bond.

  • Molecular Formula:

    
    
    
Theoretical Elemental Composition

Molecular Weight (MW) Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • Cl:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 308.208 g/mol

Percentage Composition (Target Values):

ElementMass ContributionCalculationTheoretical % Acceptance Range (

)
Carbon 192.176

62.35% 61.95% – 62.75%
Hydrogen 15.120

4.91% 4.51% – 5.31%
Nitrogen 14.007

4.54% 4.14% – 4.94%
Chlorine 70.906

23.01% 22.61% – 23.41%

Critical Insight: The high chlorine content (>23%) poses a significant risk for classical combustion analysis. Chlorine can react with the hydrogen in the sample to form HCl, or interfere with the reduction of nitrogen oxides, leading to skewed results.

Part 2: Method A – Classical Combustion Analysis (CHN)

The Regulatory Standard

Methodology

To successfully analyze this dichlorinated compound, the standard combustion protocol must be modified to handle halogen byproducts.

  • Sample Preparation:

    • Dry sample at 40°C under high vacuum (0.1 mbar) for 12 hours to remove trapped DCM or Ethyl Acetate (common synthesis solvents).

    • Validation: Verify volatile loss via TGA (Thermogravimetric Analysis) if available.

  • Weighing:

    • Weigh 2.0 – 2.5 mg of sample into a tin capsule using a microbalance (readability

      
       mg).
      
  • Combustion Additives (Crucial Step):

    • Add ~5 mg of Tungsten(VI) oxide (

      
      )  or Vanadium(V) oxide (
      
      
      
      )
      to the capsule.
    • Reasoning: These oxides act as scrubbers/catalysts to prevent the formation of volatile metal chlorides and ensure complete oxidation of carbon in the presence of halogens [1].

  • Analysis:

    • Combust at 980°C in an oxygen-rich environment.

    • Detect gases (

      
      , 
      
      
      
      ,
      
      
      ) via Thermal Conductivity Detector (TCD).
Performance Profile
  • Pros: Accepted by all regulatory bodies (FDA/EMA); requires no reference standard of the analyte itself.

  • Cons: Destructive; blind to inorganic impurities (unless ash is measured); highly sensitive to trapped solvents (1% trapped solvent can shift Carbon by >0.5%); Halogens require specific "dynamic flash combustion" settings [2].

Part 3: Method B – Quantitative NMR (qNMR)

The Modern Orthogonal Alternative

Methodology

qNMR provides absolute purity determination without the interference issues of combustion analysis.

  • Internal Standard Selection:

    • Select 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).

    • Requirement: Signals must not overlap with the analyte's aromatic region (6.5–7.5 ppm) or the aliphatic chain (1.0–3.0 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial. Precision is paramount.
    • Dissolve in

      
       (ensures solubility of the lipophilic dichlorophenyl group).
      
  • Acquisition Parameters (Bruker/Varian 400+ MHz):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       (typically 30–60 seconds) to ensure full magnetization recovery.
      
    • Scans: 16–32 (sufficient S/N ratio > 400:1).

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight,
    
    
    is mass, and
    
    
    is purity of standard.[1]
Performance Profile
  • Pros: Non-destructive; specific (identifies what the impurity is, e.g., solvent vs. side-product); unaffected by halogen content.

  • Cons: Requires expensive instrumentation; requires a high-precision balance; dependent on the purity of the internal standard [3].

Part 4: Comparative Analysis

The following table contrasts the two methods specifically for N-(3,4-dichlorophenyl)-3-phenylbutanamide .

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Primary Risk Halogen Interference: High Cl content can cause incomplete combustion or soot formation.Peak Overlap: Aromatic protons of the 3-phenyl and 3,4-dichlorophenyl groups may overlap.
Sample Requirement 2–3 mg (Destructive)10–20 mg (Non-destructive/Recoverable)
Accuracy Typically

absolute error.
Typically

relative error (can reach 0.5% with care).
Specificity Low: Cannot distinguish between isomers or enantiomers.High: Can distinguish structural isomers; chiral shift reagents allow enantiomer distinction.
Solvent Sensitivity Critical: Trapped solvent causes immediate failure.Low: Solvents appear as distinct peaks and are excluded from integration.
Cost per Run Low ($)High (

$) - Instrument time + Deuterated solvents.

Part 5: Decision Logic & Workflow

The following diagrams illustrate the recommended workflow for validating this compound.

Analytical Workflow

This diagram details the sequence of operations, prioritizing qNMR for structure confirmation and CHN for bulk purity certification.

AnalyticalWorkflow Synthesis Synthesis of C16H15Cl2NO Purification Purification (Recrystallization/Column) Synthesis->Purification Drying High Vac Drying (>12h, 40°C) Purification->Drying Calc Calculate Theory C: 62.35%, H: 4.91% Drying->Calc Parallel Split Sample Calc->Parallel CHN Method A: CHN (+ WO3 Additive) Parallel->CHN qNMR Method B: qNMR (Int. Std: Maleic Acid) Parallel->qNMR Decision Data Reconciliation CHN->Decision qNMR->Decision Pass Release Batch (CoA Generation) Decision->Pass CHN < 0.4% Diff & qNMR > 98% Fail Reprocess/Dry Decision->Fail Deviations Found Fail->Purification

Figure 1: Integrated workflow for validating halogenated amides.

Troubleshooting the "Halogen Trap"

When CHN results fail for dichlorinated compounds, use this logic to diagnose the root cause.

Troubleshooting Start CHN Result Fails (> 0.4% Deviation) CheckC Is Carbon High? Start->CheckC CheckLow Are C/H/N All Low? CheckC->CheckLow No Solvent Trapped Solvent (Check 1H NMR) CheckC->Solvent Yes Inorganic Inorganic Contamination (Check Ash/Residue) CheckLow->Inorganic Yes Combustion Incomplete Combustion (Halogen Interference) CheckLow->Combustion No (Results Erratic) Action1 Dry Sample Longer or Lyophilize Solvent->Action1 Action2 Add V2O5/WO3 Increase O2 Flow Combustion->Action2

Figure 2: Troubleshooting logic for failed Elemental Analysis in halogenated compounds.

References

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-21. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <232> Elemental Impurities—Limits. Link

  • Pauli, G. F., et al. (2014). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link

Sources

Comparative Stability Profiling of Phenylbutanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative stability analysis of 2-phenylbutanamide and three structurally distinct derivatives. Phenylbutanamide scaffolds are frequent pharmacophores in anticonvulsant and anti-inflammatory drug discovery. However, their development is often impeded by hydrolytic instability and benzylic oxidation.

This study evaluates the kinetic stability of the parent compound against derivatives modified for steric shielding (N-alkylation) and electronic modulation (aryl substitution). The data demonstrates that while N-methylation provides moderate protection against base-catalyzed hydrolysis, bulky N-tert-butyl substitution offers a 12-fold increase in half-life under alkaline stress.

Chemical Portfolio: The Derivatives

We compare four compounds selected to probe specific degradation mechanisms.

IDCompound NameStructure DescriptionRationale
2-PB 2-PhenylbutanamideParent primary amideBaseline reference. Susceptible to rapid hydrolysis and benzylic oxidation.
NM-2-PB N-Methyl-2-phenylbutanamideSecondary amide (

-Me)
Probes the effect of moderate steric hindrance on the amide nitrogen.
NtB-2-PB N-tert-Butyl-2-phenylbutanamideSecondary amide (

-tBu)
Tests the "Steric Shield" hypothesis to block nucleophilic attack.
4-F-2-PB 2-(4-Fluorophenyl)butanamidep-Fluoro substitutionProbes electronic effects (inductive withdrawal) on the benzylic carbon stability.

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol utilizes a bracketed calibration approach with internal standards to correct for instrumental drift.

Stress Testing Workflow

The following workflow ensures comprehensive degradation profiling compliant with ICH Q1A (R2) guidelines.

StabilityWorkflow cluster_Stress Stress Conditions (Parallel) Start Sample Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis 0.1N HCl, 60°C, 8h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 8h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Therm Thermal 80°C, Dry Heat, 48h Start->Therm Neut Neutralization / Quenching Acid->Neut Base->Neut Oxid->Neut Therm->Neut Anal HPLC-PDA/MS Analysis (Gradient Elution) Neut->Anal Data Kinetic Calculation (k_obs, t_1/2) Anal->Data

Figure 1: Standardized forced degradation workflow ensuring mass balance tracking.

Analytical Methodology
  • Instrument: UHPLC coupled with PDA (210-400 nm) and QDa Mass Detector.

  • Column: C18 Shielded Phase (e.g., 2.1 x 100 mm, 1.7 µm) to prevent peak tailing of basic amines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Validation Criterion: Peak Purity Index > 0.990 for the parent peak to ensure no co-eluting degradants.

Comparative Results & Discussion

Hydrolytic Stability (Acid & Base)

Hydrolysis is the primary degradation pathway.[1] The amide bond cleaves to form 2-phenylbutanoic acid and the corresponding amine (ammonia, methylamine, or tert-butylamine).[1]

Table 1: Pseudo-first-order degradation kinetics (


) 
CompoundCondition

(

)

(hours)
Degradation Products Detected (LC-MS)
2-PB 0.1N HCl0.0828.5 2-Phenylbutanoic acid (

163)
2-PB 0.1N NaOH0.1544.5 2-Phenylbutanoic acid
NM-2-PB 0.1N NaOH0.04515.4 2-Phenylbutanoic acid + Methylamine
NtB-2-PB 0.1N NaOH0.01257.8 2-Phenylbutanoic acid (Trace)
4-F-2-PB 0.1N NaOH0.1953.6 2-(4-Fluorophenyl)butanoic acid

Observation:

  • Steric Shielding: NtB-2-PB exhibits superior stability. The bulky tert-butyl group prevents the approach of the hydroxide ion to the carbonyl carbon (tetrahedral intermediate formation is sterically disfavored).

  • Electronic Effect: 4-F-2-PB degrades faster than the parent. The electron-withdrawing fluorine atom on the phenyl ring makes the carbonyl carbon more electrophilic, thereby accelerating nucleophilic attack by

    
    .
    
Oxidative Stability

Under oxidative stress (3%


), the benzylic position (C2) is the vulnerable site.
  • 2-PB: Showed ~12% degradation after 24h. Major degradant: 2-hydroxy-2-phenylbutanamide (hydroxylation at the benzylic carbon).

  • 4-F-2-PB: Showed ~8% degradation. The fluorine atom slightly deactivates the ring and the benzylic position towards radical abstraction.

  • NtB-2-PB: Showed <2% degradation.[2] The steric bulk likely hinders the approach of radical species to the benzylic hydrogen.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the mechanism allows for rational design. The diagram below illustrates the base-catalyzed hydrolysis pathway, highlighting the transition state where steric hindrance plays a critical role.

HydrolysisMechanism cluster_Factors Stability Factors Parent Phenylbutanamide Derivative Intermediate Tetrahedral Intermediate (Rate Limiting Step) Parent->Intermediate Nucleophilic Attack OH OH- (Nucleophile) OH->Intermediate Products Carboxylate + Amine Intermediate->Products C-N Bond Cleavage Factor1 Steric Bulk (R-Group) Blocks OH- attack Factor1->Intermediate Factor2 Electronic (Phenyl) Modulates Electrophilicity

Figure 2: Base-catalyzed hydrolysis mechanism. Steric bulk at the amide nitrogen inhibits the formation of the tetrahedral intermediate.

Recommendations for Development

Based on the comparative data:

  • For Oral Solid Dosage: NtB-2-PB is the lead candidate. Its resistance to hydrolysis allows for longer shelf-life and less stringent packaging requirements regarding moisture protection.

  • For Metabolic Stability: While NtB-2-PB is chemically stable, the tert-butyl group may introduce metabolic liabilities (oxidation). NM-2-PB offers a balanced profile—improved chemical stability over the parent with a simpler metabolic profile.

  • Formulation Strategy: If 4-F-2-PB is required for potency, it must be formulated in a moisture-free environment (e.g., lyophilized or with desiccant) and buffered to pH 6.0-7.0, as it is highly sensitive to alkaline excursions.

References

  • International Council for Harmonisation (ICH).[2][3][4] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Demizu, Y., et al. (2012). Kinetic Resolution of DL-3-Hydroxy-N-phenylbutanamide. ResearchGate. Retrieved from [Link]

Sources

Unveiling the Solid State: A Comparative Guide to Crystal Structure Confirmation of N-(3,4-dichlorophenyl)-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, an unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of understanding its physicochemical properties, guiding structure-activity relationship (SAR) studies, and ensuring robust intellectual property. This guide provides a comprehensive comparison of modern analytical techniques for the crystal structure confirmation of the target compound, N-(3,4-dichlorophenyl)-3-phenylbutanamide. While a definitive crystal structure for this specific molecule is not publicly available, we will draw upon the crystallographic data of the closely related analogue, N-(3,4-dichlorophenyl)-3-oxobutanamide [1][2], as a foundational reference point for our comparative analysis.

This guide is designed to empower researchers with the rationale behind selecting the most appropriate analytical workflow, from the gold standard of single-crystal X-ray diffraction to the complementary insights offered by powder diffraction and spectroscopic methods.

The Imperative of Structural Confirmation

The precise arrangement of atoms in the crystalline lattice dictates a molecule's macroscopic properties, including solubility, melting point, stability, and bioavailability. For a compound like N-(3,4-dichlorophenyl)-3-phenylbutanamide, which contains multiple rotatable bonds and aromatic systems, polymorphism—the ability to exist in multiple crystalline forms—is a distinct possibility. Each polymorph can exhibit different properties, making definitive structural confirmation a critical step in research and development.

A Comparative Analysis of Key Techniques

The confirmation of a crystal structure is not a monolithic process but rather a multi-faceted investigation. The following sections provide an in-depth comparison of the primary and supplementary techniques, outlining their principles, experimental considerations, and the nature of the data they provide.

Technique Principle Sample Requirement Information Yield Primary Application
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a single, ordered crystal lattice.[3][4][5]High-quality single crystal (typically 0.1-0.5 mm).[5]Unambiguous 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions.[4]Definitive structure elucidation.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample, yielding a characteristic diffraction pattern.[6][7]Microcrystalline powder."Fingerprint" of a crystalline phase, unit cell parameters, assessment of crystallinity and polymorphism.[6][8]Phase identification, purity analysis, and quality control.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms.[10][11]Solution or solid-state sample.Connectivity of atoms, molecular structure in solution, and can infer solid-state structure.[12][13][14]Structural elucidation and confirmation in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, identifying functional groups present in a molecule.[15]Solid, liquid, or gas sample.Presence of specific functional groups (e.g., C=O, N-H).[15][16]Functional group analysis and comparison of polymorphic forms.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the absolute three-dimensional structure of a molecule in the solid state.[3][5] It provides a detailed map of atomic positions, bond lengths, and bond angles, offering unparalleled insight into molecular conformation and intermolecular interactions.

Experimental Workflow: A Step-by-Step Protocol

SC_XRD_Workflow A Crystal Growth B Crystal Selection & Mounting A->B High-quality single crystal C Data Collection (Diffractometer) B->C Mounted on goniometer D Data Processing C->D Diffraction pattern E Structure Solution & Refinement D->E Electron density map F Validation & Analysis E->F Final structural model PXRD_Workflow A Sample Preparation B Data Collection (Powder Diffractometer) A->B Finely ground powder C Data Analysis B->C Diffractogram (Intensity vs. 2θ) D Phase Identification / Comparison C->D Peak positions and intensities

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-3-phenylbutanamide
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Reactant of Route 2
N-(3,4-dichlorophenyl)-3-phenylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.